Cinnamyl cinnamate
Description
This compound has been reported in Populus trichocarpa, Populus balsamifera, and other organisms with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(E)-3-phenylprop-2-enyl] (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O2/c19-18(14-13-17-10-5-2-6-11-17)20-15-7-12-16-8-3-1-4-9-16/h1-14H,15H2/b12-7+,14-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBWNECTZUOWID-MZXMXVKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC(=O)C=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/COC(=O)/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White or colourless crystals, mild, balsamic, floral odour | |
| Record name | Cinnamyl cinnamate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/698/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in oils, moderately soluble (in ethanol) | |
| Record name | Cinnamyl cinnamate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/698/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
n/a | |
| Record name | Cinnamyl cinnamate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/698/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
122-69-0, 40918-97-6 | |
| Record name | Cinnamyl cinnamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinnamyl cinnamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040918976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 3-phenyl-, 3-phenyl-2-propen-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cinnamyl cinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.152 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINNAMYL CINNAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1438569N2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
CAS number for cinnamyl cinnamate
An In-Depth Technical Guide to Cinnamyl Cinnamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS No. 122-69-0) is an aromatic ester naturally present in sources like storax and cinnamon bark.[1] Beyond its established use as a fixative and fragrance component in the cosmetic and food industries, the broader class of cinnamates is gaining significant attention for a wide range of biological activities.[1][2][3] These activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties, position this compound and its derivatives as compounds of interest for pharmaceutical and nutraceutical research.[2][3][4][5] This guide provides a comprehensive overview of the physicochemical properties, synthesis methodologies, and biological significance of this compound, tailored for professionals in drug discovery and development.
Compound Identification and Physicochemical Properties
This compound, also known as styracin, is the ester formed from cinnamyl alcohol and cinnamic acid.[6]
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| CAS Number | 122-69-0[7][8] |
| Molecular Formula | C₁₈H₁₆O₂[7][8] |
| Molecular Weight | 264.32 g/mol [7] |
| IUPAC Name | (2E)-3-phenylprop-2-en-1-yl (2E)-3-phenylprop-2-enoate[6] |
| Synonyms | Styracin, Phenylallyl cinnamate, Cinnamic acid cinnamyl ester[6][7] |
Table 2: Physicochemical Properties | Property | Value | Source | | :--- | :--- | :--- | | Appearance | White or colorless crystals or powder.[7][9] | | Odor | Faintly sweet, balsamic, floral.[1][7] | | Melting Point | 42-45 °C[3][7] | | Boiling Point | 370 °C[7] | | Solubility | Insoluble in water and glycerol; Soluble in ethanol, ether, benzene, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[7][9] | | LogP | 4.45[7] |
Synthesis of this compound
The primary route for synthesizing this compound is through the esterification of cinnamic acid with cinnamyl alcohol.[2] Several methods exist, each with distinct advantages regarding yield, reaction conditions, and environmental impact.
Comparison of Synthetic Methods
The choice of synthetic method often depends on the desired scale, purity requirements, and available reagents.
Table 3: Comparison of Key Synthesis Methods
| Method | Key Reagents | Solvent | Temperature | Reaction Time | Yield | Key Features |
|---|---|---|---|---|---|---|
| Steglich Esterification | DCC, DMAP | Anhydrous DCM | Room Temp. | ~1.5 hours | High | High yield, mild conditions, but produces dicyclohexylurea (DCU) byproduct.[2] |
| Modified Steglich (EDC) | EDC, DMAP | Acetonitrile | 40-45 °C | ~45 minutes | ~70% | Greener solvent, faster reaction, water-soluble carbodiimide simplifies purification.[2][4] |
| Acyl Halide Method | Thionyl Chloride, Cinnamyl Alcohol | Organic Solvent | 30-70 °C | 6-8 hours | ~81-92% | Traditional, high-yield method, but involves corrosive and hazardous reagents (thionyl chloride, HCl gas).[2][10][11] |
| Transesterification | Methyl Cinnamate, Potassium Carbonate | N/A | High Pressure | Long | Variable | Can be used but often requires high pressure and extensive purification.[10] |
Experimental Protocols
The following are detailed protocols for common laboratory-scale synthesis.
Protocol 1: Steglich Esterification [2]
This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate ester formation under mild conditions.
-
Materials:
-
Cinnamic acid (1 mmol)
-
Cinnamyl alcohol (1 mmol)
-
Dicyclohexylcarbodiimide (DCC) (1.5 mmol)
-
4-(Dimethylamino)pyridine (DMAP) (0.15 mmol)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve cinnamic acid (1 mmol) and DMAP (0.15 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).
-
In a separate flask, dissolve cinnamyl alcohol (1 mmol) in anhydrous DCM (3 mL).
-
Add the cinnamyl alcohol solution to the cinnamic acid solution.
-
Slowly add a solution of DCC (1.5 mmol) in anhydrous DCM (3 mL) to the reaction mixture with continuous stirring.
-
Allow the reaction to stir at room temperature for approximately 1.5 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, the white precipitate of dicyclohexylurea (DCU) will form. Filter the mixture through a silica gel plug, washing with DCM to remove the DCU.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound product, which can be further purified if necessary.
-
Protocol 2: Acyl Halide Method [2][11]
This is a two-step process involving the creation of a more reactive acyl chloride intermediate.
-
Step 1: Synthesis of Cinnamoyl Chloride
-
In a flask equipped with a reflux condenser and a gas trap, combine cinnamic acid (0.67 mol) and thionyl chloride (0.80 mol).
-
Stir the mixture. The reaction may begin at a low temperature (-5 to 40 °C) and then be slowly warmed to 30-40 °C for 2 hours, followed by heating to 60-70 °C for 3-5 hours.[11]
-
After the reaction is complete, cool the mixture and remove the excess unreacted thionyl chloride by distillation under atmospheric pressure.
-
Collect the cinnamoyl chloride product via vacuum distillation (e.g., at 125-134 °C under -0.098 Mpa).[11]
-
-
Step 2: Esterification
-
Dissolve cinnamyl alcohol (0.6 mol) in a suitable organic solvent.
-
Warm the solution to 30-50 °C with stirring.
-
Slowly add the prepared cinnamoyl chloride dropwise to the cinnamyl alcohol solution over 3-5 hours.
-
Continue stirring the reaction for an additional 3 hours.
-
Remove the solvent by distillation under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization from methanol or ethanol.[11]
-
Synthesis Workflow Diagrams
Caption: Workflow for Steglich Esterification using DCC.
Caption: Two-step workflow for the Acyl Halide synthesis method.
Biological Activities and Therapeutic Potential
While research on this compound itself is specific, the broader family of cinnamic acid derivatives is known for a multitude of biological activities relevant to drug development.[2][4][12] These compounds are recognized for their antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[4][5]
-
Antimicrobial Activity: Cinnamates exhibit broad-spectrum activity against various bacteria and fungi.[5] The proposed mechanism involves the disruption of microbial cell membranes and the inhibition of essential enzymes.[5] Studies on synthetic cinnamates have shown that esters are often more bioactive than amides, with butyl cinnamate demonstrating a potent antifungal profile.[13][14][15]
-
Anti-inflammatory Activity: Cinnamic acid derivatives can modulate key inflammatory pathways.[5] Their action is linked to the inhibition of pro-inflammatory mediators, making them candidates for addressing chronic inflammatory diseases.[5]
-
Anticancer Activity: Cinnamates have been shown to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and suppress tumor growth in preclinical models.[5] These effects are achieved by modulating signaling pathways that control the cell cycle and cell death.[5]
-
Antioxidant and Neuroprotective Properties: The phenolic structure of many cinnamates allows them to act as potent antioxidants by scavenging free radicals and reducing oxidative stress.[5] This activity underlies their potential as neuroprotective agents, as oxidative stress is a key factor in the pathogenesis of neurodegenerative diseases.[5]
General Signaling Pathway for Anti-inflammatory Action
Cinnamates can interfere with inflammatory cascades, such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of inflammation.
Caption: General anti-inflammatory action of cinnamates via NF-κB pathway inhibition.
Applications in Drug Development and Research
The diverse biological profile of cinnamates makes them attractive scaffolds for drug discovery.[12]
-
Lead Compounds: this compound and its derivatives can serve as starting points for the development of new therapeutic agents, particularly in the areas of infectious diseases and inflammation.[3][14]
-
Functional Ingredients: Due to their antimicrobial and antioxidant properties, these compounds are being explored as natural preservatives in pharmaceutical and cosmetic formulations.[3]
-
Flavoring and Fragrance: In pharmaceutical formulations, this compound can be used as a flavoring agent to improve palatability or as a fragrance to mask unpleasant odors.[1][9]
Conclusion
This compound is a well-characterized compound with established applications and significant potential for further development. Its straightforward synthesis and the potent biological activities associated with the cinnamate structural motif make it a valuable molecule for researchers in medicinal chemistry and drug discovery. Future investigations should focus on elucidating the specific mechanisms of action of this compound and optimizing its structure to enhance therapeutic efficacy and selectivity for various disease targets.
References
- 1. This compound | 122-69-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis of (E)-cinnamyl ester derivatives via a greener Steglich esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. CAS 122-69-0: this compound | CymitQuimica [cymitquimica.com]
- 7. This compound | 122-69-0 [chemicalbook.com]
- 8. This compound [webbook.nist.gov]
- 9. alfa-industry.com [alfa-industry.com]
- 10. Page loading... [guidechem.com]
- 11. CN100582083C - Method for preparing this compound - Google Patents [patents.google.com]
- 12. Cinnamate Hybrids: A Unique Family of Compounds with Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
The Multifaceted Biological Activities of Cinnamyl Cinnamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Cinnamyl cinnamate, an ester of cinnamyl alcohol and cinnamic acid, is a naturally occurring aromatic compound found in various plant sources. Beyond its traditional use as a fragrance and flavoring agent, a growing body of scientific evidence highlights its diverse and potent biological activities.[1] This technical guide provides a comprehensive overview of the reported biological activities of this compound and its related derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Antimicrobial Activity
This compound and its structural analogs have demonstrated significant activity against a broad spectrum of microbial pathogens, including bacteria and fungi. The antimicrobial efficacy is often attributed to the disruption of microbial cell membranes and the inhibition of essential enzymatic processes.[2][3]
Quantitative Antimicrobial Data
The antimicrobial potency of this compound and related compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible microbial growth.
| Compound | Microbial Strain | Test Method | MIC | Reference |
| Butyl Cinnamate | Candida albicans, C. tropicalis, C. glabrata, Aspergillus flavus, Penicillium citrinum | Microdilution | 626.62 µM | [4] |
| Ethyl Cinnamate | Candida albicans, C. tropicalis, C. glabrata, Aspergillus flavus, Penicillium citrinum | Microdilution | 726.36 µM | [4] |
| Methyl Cinnamate | Candida spp. | Microdilution | 789.19 µM | [5] |
| Decyl Cinnamate | Staphylococcus aureus, Staphylococcus epidermidis, Pseudomonas aeruginosa | Microdilution | 550.96 µM | [4] |
| 4-isopropylbenzylcinnamide | Staphylococcus aureus | Microdilution | 458.15 µM | [4] |
| 1-cinnamoylpyrrolidine | E. coli, P. aeruginosa, S. aureus, B. subtilis, MRSA | Broth Microdilution | 0.5 mg/mL | [6] |
| Methyl Cinnamate | Bacillus subtilis | Broth Microdilution | 2 mg/mL | [7] |
| Cinnamic Acid | E. coli, P. aeruginosa | Broth Microdilution | 1 mg/mL | [6] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is a standardized procedure to determine the minimum inhibitory concentration of an antimicrobial agent.[7]
-
Inoculum Preparation: A single colony of the test microorganism is inoculated into a sterile broth medium and incubated to reach the logarithmic growth phase. The microbial suspension is then adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.[2]
-
Compound Dilution: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then made in a 96-well microtiter plate with the appropriate broth medium.[2]
-
Inoculation: The standardized microbial inoculum is diluted in the broth to the final required density (typically 5 x 10^5 CFU/mL for bacteria) and added to each well of the microtiter plate.[2][7]
-
Controls: A positive control (broth with inoculum, no compound) and a negative control (broth only) are included on each plate.[2][3]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[3][7]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that shows no visible turbidity or growth.[3][7]
Workflow for the Minimum Inhibitory Concentration (MIC) Assay.
Anticancer Activity
Cinnamic acid derivatives have demonstrated promising anticancer potential against a variety of cancer cell lines.[2][8] The mechanisms underlying their cytotoxic effects often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[2]
Quantitative Anticancer Data
The anticancer activity is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits 50% of cancer cell growth.
| Compound | Cancer Cell Line | Test Method | IC50 | Reference |
| N–[(2–(4-chlorobenzylthio)phenylsulfonyl)]cinnamamide | MCF-7 (Breast Cancer) | MTT Assay | < 10 µg/mL | [2] |
| N–[(2–(2,4-dichlorobenzylthio)phenylsulfonyl)]cinnamamide | MCF-7 (Breast Cancer) | MTT Assay | < 10 µg/mL | [2] |
| Phthalazine Derivative 10g | MCF-7 (Breast Cancer) | MTT Assay | 0.15 µM | [2] |
| Phthalazine Derivative 11a | HepG-2 (Liver Cancer) | MTT Assay | 0.09 µM | [2] |
| Cinnamic Acid | HT-144 (Human Melanoma) | Not Specified | 2.4 mM | [7] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[2][3]
-
Cell Culture and Seeding: The desired cancer cell line (e.g., MCF-7) is cultured in a suitable medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere. Cells are harvested, counted, and seeded into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[2]
-
Compound Treatment: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in the cell culture medium. The cells are then treated with various concentrations of the compound for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (medium with the same concentration of solvent) is also included.[2][7]
-
MTT Addition and Incubation: After the treatment period, MTT solution is added to each well, and the plate is incubated for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[3]
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[2][3]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[2][3]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.[2]
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Cinnamates have exhibited significant anti-inflammatory properties by modulating key inflammatory pathways and inhibiting the production of pro-inflammatory mediators.[3][9]
Quantitative Anti-inflammatory Data
The anti-inflammatory potential is often assessed by the ability of a compound to inhibit the production of inflammatory mediators like nitric oxide (NO).
| Compound | Cell Line | Test Method | IC50 (for NO inhibition) | Reference |
| 2-Benzoyloxy cinnamaldehyde (BCA) | RAW264.7 Macrophages | Nitric Oxide Assay | 4.63 µM | [2] |
| Cinnamaldehyde (CA) | RAW264.7 Macrophages | Nitric Oxide Assay | 34.45 µM | [2] |
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of cinnamic acid derivatives are, in part, mediated through the inhibition of the Toll-like receptor 4 (TLR4) and nuclear factor kappa B (NF-κB) signaling pathways.[10][11] This inhibition leads to a reduced production of pro-inflammatory cytokines such as TNF-α and IL-6.[11]
Cinnamate inhibition of the NF-κB signaling pathway.
Antioxidant Activity
Cinnamates are known to be potent antioxidants capable of neutralizing free radicals and reducing oxidative stress, a contributing factor to many chronic diseases.[3][12] Their antioxidant capacity is largely attributed to the phenolic hydroxyl group and the conjugated double bond in their structure.[3]
Quantitative Antioxidant Data
The antioxidant efficacy is commonly measured using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, with results reported as IC50 values.
| Compound | Test Method | IC50 | Reference |
| Cinnamic Acid | DPPH Assay | 1.2 µg/mL | [12] |
| Ethyl Cinnamate | DPPH Assay | 0.64 µg/mL | [12] |
| Cinnamyl Alcohol | DPPH Assay | 0.84 µg/mL | [12] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the determination of the antioxidant activity of a cinnamate derivative using the DPPH assay.[3]
-
Preparation of Solutions: Stock solutions of the test compound and a standard antioxidant (e.g., Vitamin C) are prepared in methanol. A working solution of DPPH in methanol is also prepared.[3][7]
-
Serial Dilutions: Serial dilutions of the stock solutions are performed to obtain a range of concentrations.[3]
-
Reaction and Incubation: The diluted samples are mixed with the DPPH solution and incubated in the dark at room temperature for 30 minutes. A color change from purple to yellow indicates radical scavenging activity.[3]
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm. A control is prepared with methanol instead of the test compound.[7]
-
IC50 Determination: The percentage of inhibition is plotted against the sample concentrations to determine the IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals.[3]
Conclusion
This compound and its related derivatives represent a promising class of bioactive compounds with a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development. The elucidation of their mechanisms of action, particularly the modulation of key signaling pathways, opens new avenues for the design of novel therapeutic agents for a variety of diseases. Further in-depth studies are warranted to fully explore the therapeutic potential of this versatile class of natural compounds.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Exploring the therapeutic potential of cinnamoyl derivatives in attenuating inflammation in lipopolysaccharide-induced Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Pharmacology of Cinnamyl Cinnamate and Its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamic acid and its derivatives, including cinnamyl cinnamate, are a class of naturally occurring phenolic compounds found widely in the plant kingdom, integral to various essential oils, fruits, and spices.[1][2] Beyond their traditional roles as flavoring and fragrance agents, these compounds have garnered significant scientific interest for their broad spectrum of pharmacological activities.[1][3] This technical guide provides a comprehensive overview of the pharmacology of this compound and its derivatives, focusing on their core biological activities, mechanisms of action, and relevant experimental data. The information is intended to serve as a resource for researchers and professionals in drug discovery and development.
Cinnamic acid's structure, featuring a phenyl ring, a carboxylic acid function, and a conjugated double bond, provides multiple reactive sites for modification, leading to a diverse array of derivatives with varied biological activities.[4][5] These activities include antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3]
Core Pharmacological Activities
The biological effects of this compound and its derivatives are multifaceted, stemming from their ability to modulate key cellular pathways involved in inflammation, oxidative stress, microbial growth, and cancer progression.
Antioxidant Activity
Cinnamates are potent antioxidants that can neutralize free radicals and mitigate oxidative stress, a key contributor to many chronic diseases.[1] Their antioxidant capacity is largely attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to scavenge free radicals, and the conjugated double bond that helps stabilize the resulting phenoxyl radical.[1][6] The olefinic bond of cinnamic acid derivatives may further enhance stability through delocalization.[6] Studies have shown that esterification of cinnamic acid can enhance its antioxidant activity.[7][8]
Anti-inflammatory Properties
Cinnamates exhibit significant anti-inflammatory effects, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][9] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.[1] In an inactive state, NF-κB is held in the cytoplasm by its inhibitor, IκB. Upon inflammatory stimulation, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory mediators.[1] Cinnamates can suppress this pathway, thereby reducing inflammation. For instance, bornyl cinnamate has been shown to inhibit proinflammatory molecules by suppressing the redox-sensitive NF-κB signaling pathway.[10] Furthermore, some derivatives have demonstrated the ability to downregulate the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[11][12]
Antimicrobial Effects
This compound and its derivatives have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi, making them potential candidates for new antimicrobial agents.[1][4][13] Their mechanisms of action are thought to involve the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with cellular energy production.[1][14] For example, some cinnamic acid derivatives are proposed to inhibit benzoate 4-hydroxylase (CYP53), an enzyme crucial for fungal metabolism.[14] The lipophilicity of cinnamyl esters may also enhance their ability to penetrate microbial cell membranes.[14]
Anticancer Potential
Numerous studies have highlighted the anticancer potential of cinnamic acid derivatives against various cancer cell lines.[1][5][14][15][16][17] These compounds can induce apoptosis (programmed cell death), arrest the cell cycle, and suppress tumor growth in preclinical models.[1][14] The anticancer mechanisms are diverse and involve the modulation of key signaling pathways that control cell proliferation, apoptosis, and angiogenesis.[1] For instance, some derivatives have been shown to inhibit the invasive behavior of lung adenocarcinoma cells by modulating pathways like the mitogen-activated protein kinases/extracellular signal-regulated kinase (MAPK/ERK).[15]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the biological activities of this compound and its derivatives.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Microorganism | MIC (µM) | Reference |
| 4-isopropylbenzylcinnamide (18) | S. aureus (ATCC-35903) | 458.15 | [4] |
| Decyl cinnamate (9) | S. aureus (ATCC-35903) | 550.96 | [4] |
| Decyl cinnamate (9) | S. epidermidis (ATCC-12228) | 550.96 | [4] |
| Decyl cinnamate (9) | P. aeruginosa (ATCC-25853) | 550.96 | [4] |
| Benzyl cinnamate (10) | S. aureus (ATCC-35903) | 537.81 | [4] |
| Benzyl cinnamate (10) | S. epidermidis (ATCC-12228) | 537.81 | [4] |
| Benzyl cinnamate (10) | P. aeruginosa (ATCC-25853) | 1075.63 | [4] |
| Butyl cinnamate (6) | C. albicans (ATCC-76485) | 626.62 | [4] |
| Butyl cinnamate (6) | C. tropicalis (ATCC-13803) | 626.62 | [4] |
| Butyl cinnamate (6) | C. glabrata (ATCC-90030) | 626.62 | [4] |
| Butyl cinnamate (6) | A. flavus (LM-171) | 626.62 | [4] |
| Butyl cinnamate (6) | P. citrinum (ATCC-4001) | 626.62 | [4] |
| Ethyl cinnamate (3) | Candida strains | 726.36 | [4] |
| Methyl cinnamate (2) | Candida strains | 789.19 | [4] |
| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives | Staphylococcus and Enterococcus species | 1-4 µg/mL | [18] |
Table 2: Antioxidant Activity (IC50)
| Compound | Assay | IC50 (µg/mL) | Reference |
| Cinnamic acid | DPPH | 1.2 | [7] |
| Ethyl cinnamate | DPPH | 0.64 | [7] |
| Cinnamyl alcohol | DPPH | 0.84 | [7] |
Table 3: Cytotoxicity (LC50)
| Compound | Cell Line | LC50 (mM) | Reference |
| 2-hydroxyethyl acrylate | RAW264.7 | 0.2-0.5 | [11] |
| Ethyl acrylate | RAW264.7 | 0.2-0.5 | [11] |
| Cinnamaldehyde | RAW264.7 | 0.2-0.5 | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in the pharmacological evaluation of this compound and its derivatives.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is commonly used to determine the antioxidant activity of compounds.[1]
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to diphenylpicrylhydrazine, a non-radical species, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Protocol:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Sample preparation: The test compound (cinnamate derivative) is dissolved in a suitable solvent to prepare a series of concentrations.
-
Reaction: A specific volume of the DPPH solution is mixed with a specific volume of the test compound solution. The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the reaction mixture with the sample.
-
IC50 Determination: The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.[1]
Inhibition of COX-2 Activity in RAW 264.7 Macrophage Cells
This cell-based assay evaluates the anti-inflammatory potential of compounds by measuring their ability to inhibit the activity of the COX-2 enzyme.[1]
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages. LPS stimulation of RAW 264.7 cells leads to the upregulation of COX-2, an enzyme responsible for the synthesis of prostaglandins, which are key inflammatory mediators. The inhibitory effect of a compound on COX-2 activity can be assessed by measuring the reduction in prostaglandin E2 (PGE2) production.
Protocol:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into multi-well plates and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the cinnamate derivative for a specific period (e.g., 1 hour).
-
Stimulation: Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours) to induce COX-2 expression and PGE2 production.
-
Sample Collection: The cell culture supernatant is collected to measure the concentration of PGE2.
-
PGE2 Measurement: The concentration of PGE2 in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition of PGE2 production is calculated relative to the LPS-stimulated control group. The IC50 value can be determined from the dose-response curve.
Neuroprotection Assay in SH-SY5Y Cells
This assay assesses the neuroprotective effects of a compound against neurotoxicity induced by agents like amyloid-beta (Aβ), a key pathological hallmark of Alzheimer's disease.[1]
Principle: The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for neurodegenerative disease research. Aβ oligomers are toxic to these cells, leading to decreased cell viability. A neuroprotective compound will be able to mitigate this Aβ-induced toxicity.
Protocol:
-
Cell Culture: SH-SY5Y cells are maintained in an appropriate culture medium.
-
Cell Seeding: Cells are plated in multi-well plates and allowed to attach.
-
Treatment: The cells are pre-treated with different concentrations of the cinnamate compound for a defined period (e.g., 2 hours).
-
Induction of Toxicity: After pre-treatment, the cells are exposed to a toxic concentration of Aβ oligomers (e.g., 10 µM) for a specified time (e.g., 24-48 hours).
-
Cell Viability Assessment: Cell viability is measured using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
-
Data Analysis: The percentage of neuroprotection is calculated by comparing the viability of cells treated with the compound and Aβ to those treated with Aβ alone.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by cinnamates and a typical experimental workflow.
Caption: Cinnamate Inhibition of the NF-κB Signaling Pathway.
Caption: General Workflow for In Vitro Anti-inflammatory Assay.
Conclusion
This compound and its derivatives represent a promising class of natural compounds with a diverse range of pharmacological activities that are of significant interest to the fields of medicine and drug development.[1][3] Their well-documented antioxidant, anti-inflammatory, antimicrobial, and anticancer effects, coupled with a generally favorable safety profile, make them attractive candidates for further investigation.[1] This technical guide provides a foundational understanding of their pharmacology, supported by quantitative data and detailed experimental protocols, to aid researchers in exploring the full therapeutic potential of this versatile class of compounds. Further research, including in vivo studies and clinical trials, is warranted to translate these preclinical findings into tangible therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. idosi.org [idosi.org]
- 3. Cinnamate Hybrids: A Unique Family of Compounds with Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cinnamic acid derivatives as anticancer agents-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bornyl cinnamate inhibits inflammation-associated gene expression in macrophage cells through suppression of nuclear factor-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Anticancer agents derived from natural cinnamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
A Technical Guide to In Silico and Computational Analyses of Cinnamyl Cinnamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamyl cinnamate is an aromatic compound naturally found in the storax of Liquidambar species and is a member of the extensive family of cinnamic acid derivatives. These compounds are recognized for a wide range of pharmacological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer effects[1][2]. The therapeutic potential of these molecules is largely attributed to three reactive sites available for modification and interaction: the aromatic ring, the carboxylic acid function (or its ester/amide derivative), and the conjugated double bond[3]. As computational power has grown, in silico methods such as molecular docking, molecular dynamics, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction have become indispensable tools in drug discovery. These techniques offer a rapid and cost-effective means to predict the biological activities, pharmacokinetic profiles, and potential mechanisms of action of compounds like this compound, thereby accelerating the hit-to-lead optimization process.
This technical guide provides a consolidated overview of the computational studies performed on this compound and its analogs. It details the methodologies used, summarizes key quantitative findings, and visualizes the associated biological pathways and experimental workflows to support further research and development.
Computational Methodologies
In silico studies of this compound and related compounds typically employ a multi-step workflow designed to predict their interaction with biological targets and their behavior within a biological system.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or protein target). This method is used to forecast the binding affinity and mode of interaction, providing insights into the compound's potential biological activity.
ADMET Prediction
ADMET prediction models use computational algorithms to estimate the pharmacokinetic and toxicological properties of a drug candidate. These predictions are crucial in the early stages of drug discovery to filter out compounds that are likely to fail in later clinical phases due to poor bioavailability or toxicity[4].
Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. In the context of this compound, DFT can be used to calculate global descriptive parameters and analyze the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which provides insights into the molecule's reactivity and antioxidant potential[1].
In Silico Study Workflow
The following diagram illustrates a typical workflow for the computational analysis of a bioactive compound like this compound.
References
- 1. Density Functional Theory, Molecular Docking Study, and In Vitro Antioxidant Activity of Cinnamic Acid Isolated From Piper betle Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leveraging machine learning models in evaluating ADMET properties for drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
Cinnamyl Cinnamate: A Comprehensive Technical Review of its Chemistry, Synthesis, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamyl cinnamate, an ester of cinnamyl alcohol and cinnamic acid, is a naturally occurring aromatic compound found in plants such as storax and cinnamon bark.[1] Traditionally utilized in the fragrance and flavor industries for its sweet, balsamic, and floral notes, recent scientific inquiry has begun to shed light on its potential pharmacological activities. Cinnamic acid and its derivatives are a well-established class of compounds known for a wide array of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] This technical guide provides a comprehensive literature review of this compound, focusing on its chemical and physical properties, synthesis methodologies, and an in-depth analysis of its biological activities. This document aims to serve as a critical resource for researchers and professionals in drug development by summarizing quantitative data, detailing experimental protocols, and visualizing potential mechanisms of action.
Chemical and Physical Properties
This compound is a white to yellowish crystalline solid with a faint, sweet, balsamic odor.[4] It is soluble in many organic solvents such as ethanol, ether, and benzene, but insoluble in water. Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₁₆O₂ | [5] |
| Molecular Weight | 264.32 g/mol | [5] |
| Melting Point | 42-49 °C | [4] |
| Boiling Point | >370 °C | [4] |
| Appearance | White to yellowish crystalline solid | [4] |
| Solubility | Soluble in ethanol, ether, benzene | [4] |
Synthesis of this compound
The synthesis of this compound can be achieved through several methods, primarily involving the esterification of cinnamic acid with cinnamyl alcohol. The choice of method often depends on the desired yield, purity, and scale of the reaction.
Data Presentation: Comparison of Synthetic Methods
| Method | Key Reagents | Solvent | Temperature | Time | Yield | Reference(s) |
| Steglich Esterification | Cinnamic acid, Cinnamyl alcohol, DCC, DMAP | Dichloromethane | Room Temp | 2-4 h | High | [6] |
| Acyl Chloride Method | Cinnamic acid, Thionyl chloride, Cinnamyl alcohol | Toluene | 60-70 °C | 3 h | ~81.2% | [7] |
| Transesterification | Methyl cinnamate, Cinnamyl alcohol, Potassium carbonate | N/A | High Temp | - | - | [8] |
Experimental Protocols: Synthesis
Protocol 1: Steglich Esterification
This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the esterification of cinnamic acid with cinnamyl alcohol.
Materials:
-
Cinnamic acid
-
Cinnamyl alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve cinnamic acid (1 equivalent) and a catalytic amount of DMAP in anhydrous DCM.
-
To this solution, add cinnamyl alcohol (1 equivalent).
-
In a separate flask, dissolve DCC (1.1 equivalents) in anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture at 0 °C with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with 5% HCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure this compound.
Caption: Workflow for the synthesis of this compound via Steglich esterification.
Protocol 2: Acyl Chloride Method
This two-step method involves the conversion of cinnamic acid to its more reactive acyl chloride, followed by reaction with cinnamyl alcohol.
Materials:
-
Cinnamic acid
-
Thionyl chloride (SOCl₂)
-
Cinnamyl alcohol
-
Toluene
-
Pyridine (or another suitable base)
Procedure:
-
Step 1: Synthesis of Cinnamoyl Chloride
-
In a round-bottom flask, reflux a mixture of cinnamic acid and an excess of thionyl chloride for 1-2 hours.
-
After the reaction is complete, remove the excess thionyl chloride by distillation.
-
The resulting crude cinnamoyl chloride can be used directly in the next step or purified by vacuum distillation.
-
-
Step 2: Esterification
-
Dissolve cinnamyl alcohol and pyridine in toluene.
-
Slowly add the cinnamoyl chloride to this solution at 0 °C with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water, 5% HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Caption: Workflow for the two-step synthesis of this compound via the acyl chloride method.
Biological Activities
While the biological activities of this compound are not as extensively studied as those of its parent compounds, cinnamic acid and cinnamyl alcohol, emerging evidence and data from related cinnamate esters suggest its potential in several therapeutic areas.
Anticancer Activity
Limited studies have directly investigated the anticancer effects of this compound. One study demonstrated its ability to inhibit the proliferation of several human cancer cell lines.
| Cell Line | Cancer Type | Concentration (µM) | Incubation Time (h) | % Inhibition of Cell Proliferation | Reference(s) |
| MCF7 | Breast Cancer | 10 | 24 | ~20% | [9] |
| 10 | 48 | ~35% | [9] | ||
| 10 | 72 | ~50% | [9] | ||
| A549 | Lung Cancer | 10 | 24 | ~15% | [9] |
| 10 | 48 | ~25% | [9] | ||
| 10 | 72 | ~40% | [9] | ||
| HL60 | Leukemia | 10 | 24 | ~25% | [9] |
| 10 | 48 | ~45% | [9] | ||
| 10 | 72 | ~60% | [9] | ||
| Hela | Cervical Cancer | 10 | 24 | ~10% | [9] |
| 10 | 48 | ~20% | [9] | ||
| 10 | 72 | ~30% | [9] |
This protocol provides a general method for assessing the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., MCF7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for 24, 48, or 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.
Anti-inflammatory Activity
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Cinnamate derivatives have been shown to interfere with this pathway, potentially by inhibiting IKK activation or IκBα degradation.[4]
Caption: Potential inhibition of the NF-κB signaling pathway by cinnamate derivatives.
Antimicrobial Activity
Cinnamic acid and its esters are known to possess broad-spectrum antimicrobial activity against various bacteria and fungi.[12] The proposed mechanisms of action include disruption of microbial cell membranes and inhibition of essential enzymes.[13] While specific MIC (Minimum Inhibitory Concentration) values for this compound are not well-documented, data for structurally similar cinnamates are presented for comparison.
| Compound | Microorganism | MIC (µg/mL) | Reference(s) |
| Methyl Cinnamate | Staphylococcus aureus | >1000 | [8] |
| Escherichia coli | >1000 | [8] | |
| Candida albicans | >1000 | [8] | |
| Ethyl Cinnamate | Staphylococcus aureus | >1000 | [8] |
| Escherichia coli | >1000 | [8] | |
| Candida albicans | >1000 | [8] | |
| Cinnamaldehyde | Staphylococcus aureus | 250-500 | [14] |
| Escherichia coli | 500-1000 | [14] | |
| Candida albicans | 125-250 | [14] |
This protocol outlines a general method for determining the minimum inhibitory concentration of a compound against a microbial strain.
Materials:
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
This compound
-
96-well microtiter plates
-
Spectrophotometer (optional)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism and add it to each well.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Apoptosis Induction
The anticancer activity of many cinnamic acid derivatives is attributed to their ability to induce apoptosis, or programmed cell death.[15] This can occur through various signaling cascades, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. While the specific apoptotic pathway induced by this compound has not been elucidated, a general overview of apoptosis signaling is presented.
Apoptosis is a tightly regulated process involving a cascade of caspases. The intrinsic pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria, which then activates caspase-9 and subsequently the executioner caspase-3. The extrinsic pathway is triggered by the binding of death ligands to their receptors on the cell surface, leading to the activation of caspase-8 and then caspase-3.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound [thegoodscentscompany.com]
- 4. Bornyl cinnamate inhibits inflammation-associated gene expression in macrophage cells through suppression of nuclear factor-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cinnamaldehyde-induced apoptosis in human PLC/PRF/5 cells through activation of the proapoptotic Bcl-2 family proteins and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Cinnamyl Cinnamate: A Technical Examination of its Role in Plant Defense Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamyl cinnamate, an ester of cinnamyl alcohol and cinnamic acid, is a phenylpropanoid found in various plants. As a member of the extensive family of cinnamic acid derivatives, it is implicated in the complex web of plant defense against a range of biotic threats. While research has extensively focused on cinnamic acid and its more common derivatives, this technical guide consolidates the current understanding of this compound's role, drawing from direct evidence where available and inferring its functions from closely related compounds. This document provides an in-depth look at its biosynthesis, proposed mechanisms of action, and the signaling pathways it may influence, with a focus on quantitative data and detailed experimental methodologies to support further research and development.
Biosynthesis of this compound
The biosynthesis of this compound is rooted in the phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites. While the precise enzymatic steps leading to this compound in plants have not been definitively elucidated in published literature, a putative pathway can be constructed based on known biochemical reactions.
The pathway begins with the amino acid L-phenylalanine, which is converted to cinnamic acid. Cinnamic acid then serves as a precursor for a multitude of compounds. For the synthesis of this compound, the pathway is believed to bifurcate to produce both cinnamic acid and cinnamyl alcohol, which then undergo esterification.
Putative Biosynthetic Pathway of this compound
Caption: Putative biosynthetic pathway of this compound from L-phenylalanine.
While a dedicated plant-derived enzyme for the final esterification step to produce this compound has not yet been identified, alcohol acyltransferases (AATs) are strong candidates, as they are known to catalyze the formation of esters from various alcohols and acyl-CoAs.
Role in Plant Defense: Antimicrobial and Insecticidal Activities
Cinnamic acid and its derivatives are well-documented for their roles as phytoalexins and phytoanticipins, providing a chemical shield against pathogens and herbivores. Although quantitative data specifically for this compound is scarce, the activities of its close analogs provide a strong indication of its potential defensive capabilities.
Antifungal Activity
Studies on various cinnamate esters have demonstrated significant antifungal properties against a range of plant pathogenic fungi. The proposed mechanism of action often involves the disruption of the fungal cell membrane and interference with ergosterol biosynthesis.
Table 1: Antifungal Activity of Cinnamate Derivatives against Plant Pathogens
| Compound | Pathogen | Activity Metric | Value | Reference |
| Methyl Cinnamate | Sclerotinia sclerotiorum | EC50 | 18.77 (±3.39) µg/mL | |
| Ethyl Cinnamate | Pyricularia grisea | EC50 | >50 µg/mL | |
| t-Amyl Cinnamate | Pyricularia grisea | EC50 | 28.6 µg/mL | |
| t-Amyl 3,4-methylenedioxy cinnamate | Pyricularia grisea | EC50 | 18.5 µg/mL | |
| Butyl Cinnamate | Candida albicans | MIC | 626.62 µM | |
| Propyl Cinnamate | Candida albicans | MIC | 672.83 µM |
Insecticidal and Repellent Activity
Phenylpropanoids, including cinnamates, are known to exhibit insecticidal, antifeedant, and repellent properties against various insect pests. The mode of action can vary, from neurotoxicity to deterrence of feeding and oviposition.
Table 2: Insecticidal Activity of Cinnamate Derivatives
| Compound | Insect Pest | Activity Metric | Value | Reference |
| Cinnamic Oil (magnetic) | Spodoptera littoralis (2nd instar larvae) | LC50 | 926.57 ppm | |
| Cinnamic Oil (non-magnetic) | Spodoptera littoralis (2nd instar larvae) | LC50 | 4636.11 ppm | |
| Cinnamaldehyde | Sitophilus zeamais | LC50 (24h) | 0.462 µl/cm³ air | |
| Cuminaldehyde | Sitophilus zeamais | LC50 (24h) | 0.423 µl/cm³ air |
Signaling Pathways in Plant Defense
The induction of plant defense responses is mediated by a complex network of signaling pathways, primarily involving jasmonic acid (JA) and salicylic acid (SA). While direct evidence for this compound's role in modulating these pathways is lacking, the accumulation of its precursor, cinnamic acid, has been shown to stimulate SA production. It is plausible that this compound, either directly or through its metabolic products, could influence these signaling cascades.
Proposed Interaction with Plant Defense Signaling
An attack by a pathogen or herbivore could trigger the biosynthesis of this compound. This compound could then act locally as a direct defense molecule. Furthermore, its presence, or the flux through its biosynthetic pathway, might generate signals that activate systemic defense responses through the JA and SA pathways, leading to the expression of defense-related genes, such as Pathogenesis-Related (PR) proteins.
Caption: Proposed role of this compound in plant defense signaling pathways.
Experimental Protocols
Extraction and Quantification of this compound from Plant Material
This protocol outlines a general method for the extraction and quantification of this compound from plant tissues using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Workflow for Extraction and Analysis
Caption: Workflow for the extraction and quantification of this compound.
Methodology:
-
Sample Preparation: Fresh plant material is flash-frozen in liquid nitrogen and lyophilized. The dried tissue is then ground into a fine powder.
-
Extraction: A known weight of the powdered tissue is extracted with a suitable solvent, such as a mixture of methanol and ethyl acetate, using sonication or shaking for a specified period.
-
Filtration and Concentration: The extract is filtered to remove solid debris and the solvent is evaporated under reduced pressure.
-
Sample Cleanup (Optional): Solid-phase extraction (SPE) may be employed to remove interfering compounds.
-
Reconstitution: The dried extract is redissolved in a known volume of the initial mobile phase for HPLC analysis.
-
HPLC-MS Analysis:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile or methanol.
-
Detection: Mass spectrometry (e.g., ESI-MS/MS) is used for selective and sensitive detection and quantification of this compound by comparing its retention time and mass spectrum to an authentic standard.
-
-
Quantification: A calibration curve is generated using a series of known concentrations of a pure this compound standard to quantify its amount in the plant extract.
In Vitro Antifungal Bioassay
This protocol describes the mycelial growth inhibition assay to determine the antifungal activity of this compound.
Methodology:
-
Preparation of Test Compound: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Culture Medium: Potato Dextrose Agar (PDA) is prepared and autoclaved. While the medium is still molten, the stock solution of this compound is added to achieve a series of final concentrations. The solvent concentration should be kept constant across all treatments, including the control.
-
Inoculation: A mycelial plug of a specific diameter, taken from the edge of an actively growing culture of the test fungus, is placed in the center of each PDA plate.
-
Incubation: The plates are incubated at an optimal temperature for the specific fungus.
-
Data Collection: The diameter of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the plate.
-
Calculation: The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plates and dt is the average diameter of the fungal colony in the treated plates.
-
EC50 Determination: The effective concentration that inhibits 50% of the mycelial growth (EC50) is determined by probit analysis of the inhibition percentages at different concentrations.
Conclusion and Future Directions
This compound represents a potentially significant, yet understudied, component of the plant's chemical defense arsenal. Based on the activities of its parent molecules and other cinnamate esters, it is highly likely to possess both antifungal and insecticidal properties. Future research should focus on several key areas:
-
Elucidation of the Biosynthetic Pathway: Identification of the specific enzymes, particularly the alcohol acyltransferase, responsible for the final esterification step in various plant species.
-
Quantitative Bioactivity Studies: Systematic evaluation of the antifungal (EC50 values) and insecticidal (LC50 values) activities of pure this compound against a broad range of relevant plant pests and pathogens.
-
Signaling Pathway Analysis: Investigating the direct impact of this compound on the jasmonic acid and salicylic acid signaling pathways, including the analysis of defense gene expression through techniques like qRT-PCR and microarray analysis.
-
In Planta Functional Analysis: Utilizing genetic approaches, such as gene silencing or overexpression of biosynthetic genes, to modulate this compound levels in plants and assess the resulting changes in disease resistance and herbivore deterrence.
A deeper understanding of the role of this compound in plant defense will not only enhance our knowledge of plant-environment interactions but may also provide new avenues for the development of novel, bio-based pesticides and plant protectants.
Methodological & Application
Greener Synthetic Routes for Cinnamyl Cinnamate Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The synthesis of cinnamyl cinnamate and its derivatives, compounds of significant interest in the pharmaceutical, fragrance, and food industries, has traditionally relied on methods that often involve hazardous reagents and solvents. This document outlines several greener, more sustainable synthetic alternatives that offer advantages in terms of environmental impact, safety, and efficiency. These methodologies include enzymatic catalysis, microwave-assisted synthesis, greener modifications of traditional reactions, and the use of environmentally benign catalysts.
Greener Steglich Esterification
A modified Steglich esterification offers a more environmentally friendly approach by replacing traditional chlorinated solvents with a more acceptable alternative, acetonitrile.[1][2] This method is characterized by its mild reaction conditions, rapid conversion times, and high yields, often without the need for extensive purification.[1][2]
Application Notes
This protocol is particularly useful for the synthesis of a variety of (E)-cinnamate derivatives from (E)-cinnamic acid and various alcohols, including primary and secondary aliphatic, benzylic, and allylic alcohols, as well as phenols.[1][2] The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent is a key feature of this reaction.[1][2]
Experimental Protocol
Materials:
-
(E)-cinnamic acid
-
Alcohol (e.g., cinnamyl alcohol)
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-dimethylaminopyridine (DMAP)
-
Acetonitrile
Procedure:
-
In a round-bottom flask, dissolve (E)-cinnamic acid (1.2 eq) and the desired alcohol (1.0 eq) in acetonitrile.
-
Add EDC (1.5 eq) and DMAP (3.0 eq) to the solution.
-
Heat the reaction mixture to 40-45 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product can often be isolated with sufficient purity without the need for further purification steps.[1][2]
Quantitative Data
| Reactant 1 | Reactant 2 | Solvent | Catalyst/Reagent | Temperature (°C) | Time (min) | Average Yield (%) | Reference |
| (E)-Cinnamic Acid | Various Alcohols | Acetonitrile | EDC, DMAP | 40-45 | 45 | 70 | [1][2] |
Greener Steglich Esterification Workflow
Caption: Workflow for Greener Steglich Esterification.
Biocatalytic Synthesis via Enzymatic Esterification
Enzymatic synthesis, particularly using lipases, presents a highly green and sustainable route for producing this compound derivatives.[1][3] This method operates under mild conditions, often in solvent-free systems or in environmentally benign solvents, and demonstrates high selectivity, which minimizes byproduct formation.[1][4]
Application Notes
This protocol is suitable for the esterification of cinnamic acid with various alcohols. Lipases such as Lipozyme TLIM and Novozym 435 have shown high efficiency in catalyzing these reactions.[1] The choice of solvent can influence the reaction yield, with isooctane being an effective medium.[1] Optimization of reaction parameters like temperature and enzyme concentration can lead to significantly reduced reaction times and high conversion rates.[3]
Experimental Protocol
Materials:
-
Cinnamic acid
-
Cinnamyl alcohol
-
Immobilized Lipase (e.g., Lipase NS 88011, Lipozyme TLIM)
-
n-heptane (or other suitable organic solvent)
Procedure:
-
Combine cinnamic acid and cinnamyl alcohol in a molar ratio of 1:3 in a reaction vessel.[3]
-
Add the immobilized lipase (e.g., 4.4 mg/mL).[3]
-
Add n-heptane as the solvent.
-
Incubate the mixture at an optimized temperature (e.g., 59 °C) with continuous stirring for 32 hours.[3]
-
Monitor the conversion of cinnamic acid to this compound using a suitable analytical technique (e.g., HPLC).
-
After the reaction, the immobilized enzyme can be recovered by filtration for reuse.
-
The product can be isolated from the reaction mixture by solvent evaporation.
Quantitative Data
| Substrate | Alcohol | Biocatalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cinnamic Acid | Benzyl Alcohol | Lipase NS 88011 | n-heptane | 59 | 32 | 97.6 | [3] |
| Cinnamic Acid | Various Alcohols | Lipozyme TLIM | Isooctane | - | - | High | [1] |
| Cinnamic Acid | Butanol | Lipozyme TLIM | Solvent-free | - | 12 (batch) + 9 (continuous) | 20.91 (conversion) | [4] |
Biocatalytic Esterification Workflow
Caption: Workflow for Biocatalytic Esterification.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) is a powerful green chemistry tool that dramatically reduces reaction times, often from hours to minutes, and can be conducted under solvent-free conditions.[5][6][7] This technique has been successfully applied to the synthesis of cinnamyl long-chain aroma esters.[5][6]
Application Notes
This method is highly efficient for the esterification of 3-phenyl-prop-2-en-1-ol (cinnamyl alcohol) with various acidic reagents, including dicarboxylic acids and anhydrides, under solvent-free conditions.[5][6] The significant reduction in reaction time makes this an attractive method for rapid synthesis.
Experimental Protocol
Materials:
-
Cinnamyl alcohol
-
Acid anhydride or dicarboxylic acid (e.g., oxolane-2,5-dione, hexanedioic acid)
-
Catalyst (e.g., 0.15 wt%)
Procedure:
-
In a microwave-safe vessel, mix cinnamyl alcohol (0.2 mol) and the acidic reagent (0.2 mol).
-
Add the catalyst (0.15 wt%).
-
Place the vessel in a multimode microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 140 °C) under magnetic stirring for a short duration (10-20 minutes).[5][6]
-
Monitor the reaction by TLC.
-
After cooling, dissolve the raw product in a suitable solvent (e.g., ethyl ether), dry over an anhydrous salt (e.g., MgSO4), and filter.
-
Evaporate the solvent to obtain the final product.
Quantitative Data
| Method | Reactants | Conditions | Time | Yield (%) | Reference |
| Microwave-Assisted | Cinnamyl alcohol, Acidic reagents | 140 °C, Solvent-free | 10-20 min | >90 | [5] |
| Conventional Heating | Cinnamyl alcohol, Acidic reagents | 140 °C, Solvent-free | 30-65 h | >90 | [5] |
Microwave-Assisted Synthesis Workflow
Caption: Workflow for Microwave-Assisted Synthesis.
Other Greener Catalytic Approaches
Several other catalytic systems have been developed to promote the synthesis of cinnamate derivatives in a more environmentally friendly manner.
a) Sodium Bisulfate Catalysis
An efficient method for the esterification of cinnamic acid with various alcohols utilizes sodium bisulfate monohydrate as a catalyst.[8]
b) Borane and Graphene Oxide Catalysis
Borane catalysts, such as B(C6F5)3, can be used for the Fischer esterification of cinnamic acids.[9][10] Additionally, graphene oxide has been employed as a recyclable catalyst for the direct amidation of cinnamic acid under solvent-free conditions.[9][10]
c) Transesterification with Potassium Carbonate
A greener alternative to high-pressure transesterification involves the use of potassium carbonate as a catalyst for the reaction between methyl cinnamate and cinnamyl alcohol.[11] The continuous removal of methanol by evaporation drives the reaction to completion, improving the conversion rate and shortening the reaction time.[11]
d) Sonochemistry (Ultrasound-Assisted Synthesis)
The use of ultrasonic waves (sonochemistry) provides an efficient and environmentally friendly method for the synthesis of n-octyl cinnamate from cinnamic acid and n-octanol with a sulfuric acid catalyst. This method is characterized by high yields, short reaction times, and ease of operation.
These emerging greener routes offer a diverse toolbox for the synthesis of this compound and its derivatives, aligning with the principles of sustainable chemistry. The choice of method will depend on the specific derivative being synthesized, available equipment, and desired scale of production.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of (E)-cinnamyl ester derivatives via a greener Steglich esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production of benzyl cinnamate by a low-cost immobilized lipase and evaluation of its antioxidant activity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-Assisted Synthesis of Cinnamyl Long Chain Aroma Esters [mdpi.com]
- 6. Microwave-Assisted Synthesis of Cinnamyl Long Chain Aroma Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Recent advances in synthetic approaches for bioactive cinnamic acid derivatives [beilstein-journals.org]
- 11. Page loading... [guidechem.com]
Application Notes and Protocols for the Steglich Esterification of Cinnamyl Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Steglich esterification protocol as applied to the synthesis of cinnamyl esters. This mild and efficient method is particularly valuable for substrates that are sensitive to acidic conditions typically employed in traditional Fischer esterification.[1][2] The reaction proceeds at room temperature under neutral conditions, utilizing a carbodiimide coupling agent and a nucleophilic catalyst.[3][4]
Introduction
The Steglich esterification, first reported by Wolfgang Steglich in 1978, is a powerful method for the formation of esters from carboxylic acids and alcohols.[4][5] It employs a coupling agent, typically a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, most commonly 4-(dimethylamino)pyridine (DMAP).[3][6] This methodology is renowned for its mild reaction conditions, making it suitable for the esterification of sterically hindered or acid-labile substrates.[1] The synthesis of cinnamyl esters, which are valuable compounds in various fields including fragrance, pharmaceuticals, and materials science, can be efficiently achieved using this protocol, often with high yields.[7][8] For instance, the synthesis of cinnamyl cinnamate via Steglich esterification has been reported to yield up to 98%, a significant improvement over the 41% yield obtained using the acyl halide method.[7]
Reaction Mechanism
The Steglich esterification proceeds through the activation of the carboxylic acid by the carbodiimide coupling agent (e.g., DCC) to form a highly reactive O-acylisourea intermediate.[1][3] This intermediate is then susceptible to nucleophilic attack. While the alcohol can directly react with the O-acylisourea, the reaction is significantly accelerated by the addition of DMAP.[1] DMAP, being a more potent nucleophile than the alcohol, intercepts the O-acylisourea to form a reactive N-acylpyridinium salt.[7] This "active ester" readily reacts with the alcohol to furnish the desired ester and regenerates the DMAP catalyst. A crucial role of DMAP is to suppress the formation of a stable N-acylurea byproduct, which can occur through an intramolecular rearrangement of the O-acylisourea intermediate and would otherwise diminish the ester yield.[1][4] The carbodiimide is consumed in the reaction, forming a urea byproduct (e.g., dicyclohexylurea (DCU) if DCC is used), which is typically insoluble in the reaction solvent and can be removed by filtration.[9]
Quantitative Data Summary
The following tables summarize quantitative data from representative Steglich esterification protocols for the synthesis of cinnamyl esters.
Table 1: Comparison of Esterification Methods for this compound
| Method | Coupling Agent/Reagent | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Steglich Esterification | DCC | DMAP | DCM | 1.5 hours | 98 | [7] |
| Acyl Halide Method | Cinnamoyl chloride | Et₃N | - | 6 hours | 41 | [7] |
Table 2: "Greener" Steglich Esterification of (E)-Cinnamic Acid with Various Alcohols
| Alcohol | Coupling Agent | Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Benzyl alcohol | EDC | DMAP | Acetonitrile | 40-45 °C | 45 min | 76 | [10] |
| Cinnamyl alcohol | EDC | DMAP | Acetonitrile | 40-45 °C | 45 min | ~70 (avg) | [8][11] |
| 3-Methoxybenzyl alcohol | EDC | DMAP | Acetonitrile | 40 °C | - | 90 | [12][13] |
| Diphenylmethanol | EDC | DMAP | Acetonitrile | Room Temp. | 24 hours | - | [13] |
Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound using DCC
This protocol is adapted from a high-yield procedure for the synthesis of this compound.[7][9]
Materials:
-
Cinnamic acid (1 mmol)
-
Cinnamyl alcohol (1 mmol)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.5 mmol)
-
4-(Dimethylamino)pyridine (DMAP) (0.15 mmol)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel
Procedure:
-
In a round-bottom flask, dissolve cinnamic acid (1 mmol) and DMAP (0.15 mmol) in 5 mL of anhydrous DCM.
-
In a separate flask, prepare a solution of cinnamyl alcohol (1 mmol) in 3 mL of anhydrous DCM.
-
In a third flask, dissolve DCC (1.5 mmol) in 3 mL of anhydrous DCM.
-
Under an inert atmosphere (e.g., nitrogen), add the cinnamyl alcohol solution to the cinnamic acid solution.
-
Slowly add the DCC solution to the reaction mixture with continuous stirring.
-
Allow the reaction to stir at room temperature for 1.5 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the mixture through a bed of silica gel and rinse the filter cake with DCM to remove the precipitated DCU.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: "Greener" Steglich Esterification of Cinnamyl Esters using EDC
This protocol utilizes a more environmentally benign solvent, acetonitrile, and a water-soluble carbodiimide, EDC, which simplifies the workup procedure.[8][11][12]
Materials:
-
(E)-Cinnamic acid (1.2 equiv.)
-
Alcohol (e.g., cinnamyl alcohol) (1 equiv.)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equiv.)
-
4-(Dimethylamino)pyridine (DMAP) (3 equiv.)
-
Acetonitrile
-
Diethyl ether or Ethyl acetate
-
1 M Hydrochloric acid (HCl) solution
-
Saturated Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium sulfate (Na₂SO₄)
Procedure:
-
In a 50 mL round-bottom flask, combine (E)-cinnamic acid, DMAP, and EDC.
-
Add approximately 15 mL of acetonitrile and the desired alcohol (e.g., cinnamyl alcohol) to the flask, along with a magnetic stir bar.
-
Place the flask in a water bath preheated to 40-45 °C and stir the reaction mixture. For less reactive alcohols, the reaction may be stirred at room temperature for 24 hours.[13]
-
Monitor the reaction by TLC. The reaction is typically complete within 45 minutes for primary alcohols at elevated temperatures.[8][11]
-
Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 20 mL of diethyl ether (or ethyl acetate) and 20 mL of 1 M HCl solution. Swirl the flask to dissolve the residue.
-
Transfer the mixture to a separatory funnel. Rinse the flask with an additional 5 mL of the organic solvent and add it to the separatory funnel.
-
Gently shake the separatory funnel, venting periodically, to extract the product into the organic layer.
-
Separate the layers and wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified cinnamyl ester. This procedure often yields a product of high purity without the need for column chromatography.[12]
Visualizations
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the Steglich esterification reaction mechanism and a general experimental workflow.
Caption: Mechanism of the Steglich Esterification.
Caption: General Experimental Workflow for Steglich Esterification.
References
- 1. Steglich Esterification [organic-chemistry.org]
- 2. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 3. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steglich esterification - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. fiveable.me [fiveable.me]
- 7. epg.science.cmu.ac.th [epg.science.cmu.ac.th]
- 8. Synthesis of (E)-cinnamyl ester derivatives via a greener Steglich esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]
- 13. Video: Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]
Lab-Scale Synthesis of Cinnamyl Cinnamate: A Detailed Protocol for Researchers
For Immediate Release
This document provides a comprehensive guide for the laboratory-scale synthesis of cinnamyl cinnamate, a valuable ester widely utilized in the fragrance, flavor, and pharmaceutical industries.[1][2] Intended for researchers, scientists, and professionals in drug development, this protocol details multiple synthetic methodologies, offering flexibility based on available reagents, desired yield, and experimental constraints. The protocols described herein are based on established chemical principles and published procedures.
Introduction
This compound, naturally found in storax and Peru balsam, possesses a characteristic sweet, balsamic, and floral aroma.[1][2] Its synthesis is a classic example of esterification, a fundamental reaction in organic chemistry. This document outlines three primary methods for its preparation: the high-yield Steglich esterification, the traditional acyl halide method, and transesterification. Each method is presented with a detailed experimental protocol, a comparison of quantitative data, and visual workflows to facilitate understanding and execution.
Data Presentation: Comparison of Synthetic Methods
The selection of a synthetic route for this compound can be guided by factors such as yield, reaction time, and the nature of the reagents. The following table summarizes the key quantitative parameters for the methods described in this document.
| Method | Key Reagents | Solvent | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) |
| Steglich Esterification (DCC) | Cinnamic acid, Cinnamyl alcohol, DCC, DMAP | Dichloromethane (DCM) | Room Temperature | 1.5 | ~98%[3] |
| Steglich Esterification (EDC) | Cinnamic acid, Cinnamyl alcohol, EDC, DMAP | Acetonitrile | 40-45 | 0.75 | ~70%[4][5] |
| Acyl Halide Method | Cinnamoyl chloride, Cinnamyl alcohol | Organic Solvent (e.g., N,N-dimethylaniline) | 30-50 | 3-5 (addition) + 3 (stirring) | 41% - 89%[3][6][7] |
| Transesterification | Methyl cinnamate, Cinnamyl alcohol, Potassium carbonate | N/A (neat) | Elevated (to distill methanol) | 1-3 | Variable[1] |
Experimental Protocols
Protocol 1: Steglich Esterification (High-Yield Method using DCC)
This method utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the esterification between cinnamic acid and cinnamyl alcohol, typically affording high yields.[3]
Materials:
-
Cinnamic acid
-
Cinnamyl alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
n-Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve cinnamic acid (1 mmol) and DMAP (0.15 mmol) in anhydrous DCM (5 mL).
-
In a separate flask, prepare a solution of cinnamyl alcohol (1 mmol) in anhydrous DCM (3 mL).
-
In another flask, dissolve DCC (1.5 mmol) in anhydrous DCM (3 mL).
-
Under an inert atmosphere (e.g., nitrogen), add the cinnamyl alcohol solution to the cinnamic acid solution.
-
Slowly add the DCC solution to the reaction mixture with constant stirring.
-
Allow the reaction to stir at room temperature for 1.5 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will form.[8]
-
Filter the mixture through a pad of silica gel, washing with DCM to remove the DCU.[8]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., n-hexane:DCM, 3:2 v/v) to yield pure this compound.
Protocol 2: "Greener" Steglich Esterification using EDC
This modified Steglich protocol employs the water-soluble carbodiimide 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in acetonitrile, a less hazardous solvent than chlorinated alternatives.[4][5]
Materials:
-
(E)-Cinnamic acid (1.2 equiv.)
-
Cinnamyl alcohol (1 equiv.)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equiv.)
-
4-(Dimethylamino)pyridine (DMAP) (3 equiv.)
-
Acetonitrile
-
Ethyl acetate
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a 50 mL round-bottom flask, combine (E)-cinnamic acid, DMAP, and EDC.
-
Add acetonitrile (approx. 15 mL) and cinnamyl alcohol to the mixture along with a magnetic stir bar.
-
Heat the reaction mixture to 40-45 °C and stir for 45 minutes.[5]
-
After the reaction is complete, remove the acetonitrile under reduced pressure.
-
Dissolve the resulting crude solid in ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified ester.
Protocol 3: Acyl Halide Method
This traditional method involves the preparation of cinnamoyl chloride from cinnamic acid, followed by its reaction with cinnamyl alcohol.[6][9]
Part A: Preparation of Cinnamoyl Chloride
-
In a flask equipped with a reflux condenser, cautiously add thionyl chloride (SOCl₂) to cinnamic acid. A molar ratio of 1.2-2:1 (SOCl₂:cinnamic acid) is typically used.[7]
-
The reaction can be initiated at a low temperature (-5 to 40 °C) and then heated to 60-70 °C for 5-7 hours.[7]
-
After the reaction is complete, remove the excess unreacted thionyl chloride by distillation under atmospheric pressure.[6]
-
Purify the cinnamoyl chloride by vacuum distillation.
Part B: Synthesis of this compound
-
In a separate flask, dissolve cinnamyl alcohol (0.6 mol) in a suitable organic solvent.
-
Warm the solution to 30-50 °C with stirring.[8]
-
Slowly add the prepared cinnamoyl chloride dropwise over 3-5 hours.[8]
-
Continue stirring the reaction for an additional 3 hours.
-
Remove the solvent by distillation under reduced pressure.
-
The crude product can be purified by recrystallization from methanol or ethanol.[6]
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.
-
Thin Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the final product. A suitable eluent system is hexane:ethyl acetate (9:1).[10]
-
Melting Point: The reported melting point of this compound is in the range of 42-45 °C.[2]
-
Infrared (IR) Spectroscopy: Key characteristic peaks include the ester carbonyl (C=O) stretch, the C=C stretch of the alkene, and aromatic C-H stretches.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for structural elucidation. The spectra will show characteristic signals for the aromatic protons, the vinyl protons of the cinnamyl and cinnamate moieties, and the methylene protons of the cinnamyl group.[12]
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.
Visualizing the Workflow
To aid in the understanding of the experimental process, the following diagrams illustrate the workflows for the described synthetic methods.
Caption: Workflow for Steglich Esterification using DCC.
Caption: Workflow for the Acyl Halide Method.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 122-69-0 [chemicalbook.com]
- 3. epg.science.cmu.ac.th [epg.science.cmu.ac.th]
- 4. Synthesis of (E)-cinnamyl ester derivatives via a greener Steglich esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN100582083C - Method for preparing this compound - Google Patents [patents.google.com]
- 7. CN101239910A - Method for preparing this compound - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Cinnamoyl Chloride | High-Purity Reagent | RUO [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
Applications of Cinnamyl Cinnamate and its Derivatives in Antimicrobial Research
Introduction
Cinnamyl cinnamate and its related cinnamic acid derivatives have emerged as a promising class of natural compounds with significant antimicrobial properties.[1][2] These molecules, found in plants like cinnamon, have demonstrated broad-spectrum activity against a variety of pathogenic bacteria and fungi, including drug-resistant strains.[1][3] Their potential applications span from novel therapeutic agents to anti-biofilm treatments. This document provides an overview of the antimicrobial applications of this compound and its derivatives, including quantitative data on their efficacy, detailed experimental protocols for their evaluation, and insights into their mechanisms of action.
Antimicrobial Activity
Cinnamic acid and its esters, including this compound, exhibit inhibitory effects against a range of microorganisms. The antimicrobial efficacy is influenced by the specific chemical structure, with esterification of cinnamic acid often leading to enhanced activity.[3][4]
Quantitative Antimicrobial Data
The antimicrobial activity of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). Below is a summary of reported MIC values for various cinnamic acid esters against selected pathogens.
| Compound | Microorganism | MIC (µg/mL) | MIC (µM) | Reference |
| Methyl Cinnamate | Candida albicans ATCC-76485 | - | 789.19 | [3] |
| Ethyl Cinnamate | Candida albicans ATCC-76485 | - | 726.36 | [3] |
| Propyl Cinnamate | Candida albicans ATCC-76485 | - | 672.83 | [5] |
| Butyl Cinnamate | Candida albicans ATCC-76485 | - | 626.62 | [3] |
| Decyl Cinnamate | Staphylococcus aureus ATCC-35903 | - | 550.96 | [3] |
| Benzyl Cinnamate | Staphylococcus aureus ATCC-35903 | - | 537.81 | [5] |
| 4-isopropylbenzylcinnamide | Staphylococcus aureus ATCC-35903 | - | 458.15 | [3] |
| p-methoxy methyl cinnamate | Staphylococcus aureus | 62.5 | - | [6] |
| 1-cinnamoylpyrrolidine | E. coli, P. aeruginosa, S. aureus, B. subtilis, MRSA | 0.5 mg/mL | - | [7] |
Anti-Biofilm Activity
Biofilms are structured communities of microorganisms encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antimicrobial agents. Several studies have highlighted the potential of cinnamic acid derivatives to inhibit biofilm formation and disrupt established biofilms.
For instance, certain cinnamoyl esters have shown significant inhibition of Candida albicans biofilm formation at concentrations as low as 2-4 μg/mL.[8][9] Cinnamic acid itself has demonstrated the ability to reduce biofilm production, extracellular polymeric substance (EPS) production, and total biomass of oral bacteria at concentrations of 600 mg/L and above.[10]
Mechanism of Action
The antimicrobial mechanism of this compound and its derivatives is believed to be multifactorial. Key proposed mechanisms include:
-
Disruption of Cell Membrane: Cinnamic acid derivatives can interact with the plasma membrane of microbial cells, leading to increased permeability and leakage of intracellular components.[3] In fungi, some derivatives have been shown to directly interact with ergosterol, a crucial component of the fungal cell membrane.[3][5]
-
Inhibition of Enzymes: Some studies suggest that these compounds can inhibit essential microbial enzymes. For example, in fungi, cinnamic acids may interfere with benzoate 4-hydroxylase, an enzyme involved in detoxification.[1]
-
Damage to Nucleic Acids and Proteins: There is evidence to suggest that cinnamic acid can cause damage to nucleic acids and proteins within microbial cells.[3]
Below is a diagram illustrating the proposed antimicrobial mechanism of action.
Caption: Proposed antimicrobial mechanism of this compound derivatives.
Experimental Protocols
This section provides detailed protocols for assessing the antimicrobial and anti-biofilm properties of this compound and its derivatives.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for determining the MIC of an antimicrobial agent.[11]
Materials:
-
Test compound (this compound derivative)
-
Solvent for the test compound (e.g., DMSO)
-
96-well microtiter plates
-
Sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum, adjusted to 0.5 McFarland standard
-
Positive control (microorganism in broth without test compound)
-
Negative control (broth only)
-
Incubator
Procedure:
-
Prepare Stock Solution: Dissolve the test compound in a suitable solvent to a known concentration.
-
Serial Dilutions: Perform a two-fold serial dilution of the test compound in the 96-well plate using the appropriate growth medium. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 100 µL of the diluted microbial inoculum to each well containing the test compound dilutions, as well as to the positive control wells. Add 200 µL of sterile broth to the negative control wells.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the test microorganism (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).
-
Reading Results: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for MIC determination by broth microdilution.
Protocol 2: Anti-Biofilm Formation Assay
This protocol assesses the ability of a compound to prevent the formation of biofilms.
Materials:
-
Test compound
-
96-well flat-bottom microtiter plates
-
Microbial inoculum
-
Growth medium suitable for biofilm formation (e.g., Tryptic Soy Broth with 1% glucose for S. aureus)
-
Crystal Violet solution (0.1%)
-
Ethanol (95%) or Acetic Acid (33%)
Procedure:
-
Preparation of Plates: Add 100 µL of sterile growth medium containing two-fold serial dilutions of the test compound to the wells of a 96-well plate.
-
Inoculation: Add 100 µL of the microbial suspension (adjusted to 0.5 McFarland) to each well. Include positive (microorganism without compound) and negative (medium only) controls.
-
Incubation: Incubate the plate under conditions that promote biofilm formation (e.g., 37°C for 24-48 hours) without agitation.
-
Washing: After incubation, carefully discard the planktonic cells by gently washing the wells twice with sterile phosphate-buffered saline (PBS).
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells again with PBS to remove excess stain.
-
Destaining: Add 200 µL of 95% ethanol or 33% acetic acid to each well to dissolve the bound crystal violet.
-
Quantification: Measure the absorbance of the destaining solution at a wavelength of 570-595 nm using a microplate reader. The reduction in absorbance in the presence of the test compound compared to the positive control indicates the inhibition of biofilm formation.
Conclusion
This compound and its derivatives represent a valuable source of antimicrobial agents with the potential to address the growing challenge of antimicrobial resistance. Their demonstrated efficacy against a range of pathogens, coupled with their anti-biofilm activity, makes them attractive candidates for further research and development in the pharmaceutical and biomedical fields. The protocols outlined in this document provide a framework for the systematic evaluation of these promising compounds. Further studies are warranted to fully elucidate their mechanisms of action and to assess their in vivo efficacy and safety.
References
- 1. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Exploring the anti-biofilm activity of cinnamic acid derivatives in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iris.uniroma1.it [iris.uniroma1.it]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Cinnamyl Cinnamate as a Food Flavoring Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamyl cinnamate (FEMA No. 2298, CAS No. 122-69-0) is a naturally occurring ester of cinnamyl alcohol and cinnamic acid, valued for its mild, sweet, balsamic, and floral aroma.[1] It is utilized in the food industry as a flavoring agent, contributing to the sensory profile of a variety of products. This document provides detailed application notes, experimental protocols, and safety data for the use of this compound in a research and development context.
Regulatory Status and Safety
This compound is Generally Recognized as Safe (GRAS) for its intended use as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA).[2][3] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated this compound and concluded that it poses "no safety concern at current levels of intake when used as a flavouring agent."[1]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 3-phenyl-2-propen-1-yl 3-phenyl-2-propenoate | [1] |
| Molecular Formula | C₁₈H₁₆O₂ | [1] |
| Molecular Weight | 264.32 g/mol | [1] |
| Appearance | White to pale yellow crystals | [1] |
| Odor | Mild, balsamic, floral | [1] |
| Solubility | Insoluble in water; soluble in oils and ethanol | [1] |
| Boiling Point | 370 °C | [1] |
| Melting Point | 42-45 °C | [4] |
Table 2: Toxicological Data for this compound
| Test | Species | Route | Value | Reference |
| Acute Oral Toxicity (LD₅₀) | Rat | Oral | 4200 mg/kg bw | [5] |
| Acute Dermal Toxicity (LD₅₀) | Rat | Dermal | > 5000 mg/kg bw | [5] |
Table 3: Reported Usage Levels of this compound in Food
| Food Category | Typical Use Level (ppm) |
| Baked Goods | 7.0 |
| Non-alcoholic Beverages | 0.81 |
| Candy | 17.0 |
| Chewing Gum | 720.0 |
| Note: Data is compiled from various sources and should be considered indicative. For precise formulation, it is recommended to consult regulatory guidelines and conduct product-specific testing. |
Metabolic Pathway
This compound is anticipated to be rapidly hydrolyzed in the body into its constituent parts: cinnamyl alcohol and cinnamic acid. These components then enter their respective metabolic pathways.
Experimental Protocols
Protocol 1: Determination of this compound in a Beverage Matrix by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the quantification of this compound in a clear beverage, such as a flavored water or soda.
1. Sample Preparation 1.1. Prepare a stock solution of this compound (1000 µg/mL) in ethanol. 1.2. Create a series of calibration standards by diluting the stock solution with ethanol to concentrations ranging from 0.1 to 10 µg/mL. 1.3. For the beverage sample, degas if carbonated by sonicating for 15 minutes. 1.4. To 50 mL of the beverage, add 50 mL of dichloromethane in a separatory funnel. 1.5. Shake vigorously for 2 minutes and allow the layers to separate. 1.6. Collect the organic (bottom) layer. 1.7. Repeat the extraction of the aqueous layer with a fresh 25 mL of dichloromethane. 1.8. Combine the organic extracts and dry over anhydrous sodium sulfate. 1.9. Filter the extract and concentrate to a final volume of 1 mL under a gentle stream of nitrogen. 1.10. Transfer the concentrated extract to a GC vial for analysis.
2. GC-MS Instrumental Parameters
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp to 200°C at 10°C/min
-
Ramp to 280°C at 20°C/min, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MSD Transfer Line: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 117, 131, 147).
3. Data Analysis 3.1. Integrate the peak area of the target ion for this compound in both the standards and the sample. 3.2. Construct a calibration curve by plotting peak area against concentration for the standards. 3.3. Determine the concentration of this compound in the sample extract from the calibration curve. 3.4. Calculate the original concentration in the beverage, accounting for the concentration factor from sample preparation.
Protocol 2: Acute Oral Toxicity Study - Fixed Dose Procedure (Adapted from OECD Guideline 420)
This protocol provides a framework for assessing the acute oral toxicity of this compound.
1. Test Animals 1.1. Use healthy, young adult rats (e.g., Wistar or Sprague-Dawley strain), typically females as they are often slightly more sensitive. 1.2. House the animals in appropriate conditions with controlled temperature, humidity, and light cycle. 1.3. Acclimatize the animals for at least 5 days before the study.
2. Sighting Study 2.1. Administer the test substance sequentially to single animals at fixed dose levels (5, 50, 300, 2000 mg/kg body weight). 2.2. The starting dose should be one that is anticipated to produce some signs of toxicity without causing mortality. 2.3. Observe the animal for at least 24 hours. The outcome of this first animal determines the dose for the next animal (either higher or lower). 2.4. The purpose is to identify the appropriate starting dose for the main study.
3. Main Study 3.1. Based on the sighting study, select a starting dose. 3.2. Dose a group of 5 female rats with the selected starting dose. 3.3. Prepare the test substance as a solution or suspension in an appropriate vehicle (e.g., corn oil). 3.4. Administer a single dose by oral gavage. 3.5. Fast the animals overnight before dosing.
4. Observations 4.1. Observe the animals closely for the first 30 minutes, then periodically for the first 24 hours, with special attention during the first 4 hours. 4.2. Continue daily observations for a total of 14 days. 4.3. Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. 4.4. Record body weights shortly before dosing and at least weekly thereafter. 4.5. At the end of the observation period, euthanize all surviving animals and perform a gross necropsy.
5. Data Analysis 5.1. The results are interpreted based on the number of animals that show signs of toxicity or mortality at each dose level. 5.2. The substance is then classified according to the Globally Harmonised System (GHS) for chemical classification.
References
Application Notes and Protocols for Screening the Bioactivity of Cinnamyl Cinnamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamyl cinnamate is an aromatic compound naturally found in the essential oils and resins of various plants.[1] As an ester of cinnamyl alcohol and cinnamic acid, it belongs to the broader class of cinnamates, which have garnered significant scientific interest for their diverse biological activities.[1][2] Derivatives of cinnamic acid are known to possess a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects.[2][3][4] this compound, combining two bioactive cinnamanic moieties, presents a promising candidate for drug discovery and development, as well as a potential natural preservative.[3][5]
These application notes provide a comprehensive guide for the initial screening of this compound's bioactivity. Detailed protocols for assessing its antioxidant, antimicrobial, anti-inflammatory, and cytotoxic properties are outlined to facilitate its evaluation for potential therapeutic applications.
Experimental Workflow for Bioactivity Screening
The following diagram illustrates a logical workflow for the comprehensive bioactivity screening of this compound.
Antioxidant Activity Screening
Cinnamates are recognized as potent antioxidants due to their ability to neutralize free radicals and mitigate oxidative stress.[1] This property is often attributed to the phenolic hydroxyl group and the conjugated double bond in their structure.[1]
Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This protocol outlines the determination of the antioxidant activity of this compound using the DPPH assay.[1]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (Vitamin C) or Trolox as a positive control
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in methanol. Create a series of dilutions to test a range of concentrations.
-
Prepare a stock solution of the positive control (e.g., Vitamin C) in methanol and dilute it to a range of concentrations.
-
Prepare a working solution of DPPH in methanol with an absorbance of approximately 1.0 at 517 nm.[6]
-
-
Assay:
-
In a 96-well plate, add a specific volume of the this compound solutions to a designated volume of the DPPH solution.
-
Prepare a control well containing methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.[6]
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the percentage of inhibition against the concentration of this compound and the positive control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the DPPH radicals).
-
Data Presentation:
| Compound | Antioxidant Assay | IC50 Value (µg/mL) |
| This compound | DPPH | Experimental Data |
| Cinnamic Acid[1] | DPPH | 0.18 |
| Vitamin C (Standard)[1] | DPPH | 0.12 |
Antimicrobial Activity Screening
Cinnamates have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi, making them potential candidates for new antimicrobial agents.[1] Their mechanism of action is thought to involve the disruption of microbial cell membranes and inhibition of essential enzymes.[1]
Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol details the broth microdilution method for determining the MIC of this compound against bacterial and fungal strains.[1]
Materials:
-
Bacterial or fungal strains of interest (e.g., Escherichia coli, Staphylococcus aureus, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound
-
Positive control antibiotic or antifungal (e.g., amoxicillin, nystatin)
-
Sterile 96-well microplates
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Inoculum:
-
Culture the microbial strain overnight.
-
Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.
-
-
Assay:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the broth medium.
-
In a 96-well microplate, perform serial two-fold dilutions of the this compound in the broth to achieve a range of concentrations.
-
Add the prepared microbial inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[1] This can be determined by visual inspection or by measuring the optical density with a microplate reader.
-
Data Presentation:
| Compound | Microorganism | MIC (µg/mL) |
| This compound | Escherichia coli | Experimental Data |
| This compound | Staphylococcus aureus | Experimental Data |
| Cinnamaldehyde[1] | Escherichia coli | 780 |
| Cinnamaldehyde[1] | Staphylococcus aureus | 250-500 |
| 1-Cinnamoylpyrrolidine[7] | E. coli, S. aureus | 500 |
Anticancer Activity Screening (Cytotoxicity)
Cinnamic acid and its derivatives have shown potential anticancer activities by inhibiting cancer cell proliferation and inducing apoptosis.[1][8]
Protocol: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.[1][5]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HL-60, HeLa)[9]
-
Complete cell culture medium
-
This compound
-
MTT solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.[1]
-
-
Compound Treatment:
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[5]
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot cell viability against the concentration of this compound.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth).[1]
-
Data Presentation:
| Compound | Cell Line | IC50 Value (µM) |
| This compound | MCF-7 | Experimental Data |
| This compound | A549 | Experimental Data |
| Cinnamic Acid[8] | HT-144 | 2400 |
| This compound (at 10 µM after 72h)[9] | HL-60 | Causes ~50% reduction in cell proliferation |
Anti-inflammatory Activity Screening
Cinnamates have demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways.[1] A primary mechanism is the inhibition of the NF-κB signaling pathway, which regulates the expression of pro-inflammatory genes.[5][10]
Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This protocol assesses the anti-inflammatory potential of this compound by measuring its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[1]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a few hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include control wells (cells only, cells + LPS).
-
-
Nitric Oxide Measurement:
-
After 24 hours of incubation, collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate at room temperature.
-
Measure the absorbance at 540 nm. The amount of nitrite is proportional to the NO produced.
-
-
Data Analysis:
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
-
Determine the IC50 value for NO inhibition.
-
Signaling Pathway Analysis: NF-κB
The anti-inflammatory effects of cinnamates are often linked to the inhibition of the NF-κB signaling pathway.[5][11]
Further experiments, such as Western blotting or reporter gene assays, can be conducted to confirm the inhibitory effect of this compound on specific components of the NF-κB pathway, such as the phosphorylation of IκB.[10][11]
Conclusion
The protocols detailed in these application notes provide a robust framework for the initial screening of this compound's bioactivity. The potential antioxidant, antimicrobial, anticancer, and anti-inflammatory properties of this compound warrant further investigation. The data generated from these assays will be crucial for guiding future research and development efforts toward harnessing the therapeutic potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Cinnamate Hybrids: A Unique Family of Compounds with Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. idosi.org [idosi.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Characterization of Cinnamyl Cinnamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamyl cinnamate ((E)-3-phenylprop-2-enyl (E)-3-phenylprop-2-enoate) is an aromatic compound naturally occurring in storax, balsam of Peru, and poplar bud exudates.[1] It is widely used as a fragrance and flavoring agent in cosmetics, perfumes, and food products.[2] Accurate and robust analytical methods are crucial for its identification, quantification, and quality control in various matrices. This document provides detailed application notes and experimental protocols for the characterization of this compound using a suite of modern analytical techniques.
Chemical Structure and Properties:
-
Molecular Formula: C₁₈H₁₆O₂[3]
-
Molecular Weight: 264.32 g/mol [3]
-
Appearance: White to pale yellow crystals or powder.[4]
-
Odor: Faintly sweet, balsamic-floral.[1]
-
Melting Point: 42-45 °C[3]
-
Solubility: Insoluble in water; soluble in organic solvents such as ethanol, ether, chloroform, dichloromethane, ethyl acetate, and acetone.[1][5]
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous identification of this compound by providing information on the chemical environment of each proton and carbon atom.
2.1.1. Data Presentation: ¹H and ¹³C NMR Chemical Shifts
The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for this compound.
| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Proton | 4.82 | d | 6.6 | -O-CH₂- |
| 6.35 | dt | 15.9, 6.6 | =CH- (from cinnamyl alcohol moiety) | |
| 6.42 | d | 16.0 | =CH- (from cinnamic acid moiety) | |
| 6.70 | d | 15.9 | Ph-CH= | |
| 7.25-7.45 | m | - | Aromatic-H | |
| 7.52 | m | - | Aromatic-H | |
| 7.68 | d | 16.0 | Ph-CH= |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |
| Carbon | 65.1 | -O-CH₂- |
| 117.8 | =CH- (from cinnamic acid moiety) | |
| 123.2 | =CH- (from cinnamyl alcohol moiety) | |
| 126.5 | Aromatic-CH | |
| 127.9 | Aromatic-CH | |
| 128.5 | Aromatic-CH | |
| 128.8 | Aromatic-CH | |
| 130.2 | Aromatic-CH | |
| 134.1 | Aromatic-C | |
| 134.2 | Ph-CH= | |
| 136.1 | Aromatic-C | |
| 144.9 | Ph-CH= | |
| 166.5 | C=O |
2.1.2. Experimental Protocol: NMR Spectroscopy
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate spectral width, acquisition time, and relaxation delay. For ¹H NMR, a 1-2 second acquisition time and a 1-5 second relaxation delay are typical. For ¹³C NMR, a longer relaxation delay may be necessary for accurate integration of all signals.
-
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra.
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
2.1.3. Visualization: NMR Analysis Workflow
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
2.2.1. Data Presentation: Characteristic FTIR Absorption Bands
The FTIR spectrum of this compound is expected to show the following characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3060-3030 | C-H stretch | Aromatic and Vinylic |
| ~1715 | C=O stretch | Ester |
| ~1640 | C=C stretch | Alkene |
| ~1600, 1495, 1450 | C=C stretch | Aromatic Ring |
| ~1250, 1160 | C-O stretch | Ester |
| ~970 | =C-H bend (out-of-plane) | trans-Alkene |
| 760, 690 | C-H bend (out-of-plane) | Monosubstituted Benzene |
2.2.2. Experimental Protocol: FTIR Spectroscopy
Instrumentation:
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the FTIR spectrum, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
2.2.3. Visualization: FTIR Analysis Workflow
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like this compound.
2.3.1. Data Presentation: UV-Vis Absorption Data
Cinnamates typically exhibit a strong absorption maximum (λmax) in the UVB region.
| Parameter | Value |
| λmax | ~310 nm |
| Solvent | Methanol or Ethanol |
2.3.2. Experimental Protocol: UV-Vis Spectroscopy
Instrumentation:
-
UV-Vis Spectrophotometer
Materials:
-
This compound sample
-
Spectroscopic grade methanol or ethanol
-
Quartz cuvettes
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in the chosen solvent. Serially dilute the stock solution to prepare a series of standards with concentrations that fall within the linear range of the instrument.
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up.
-
Set the wavelength range for scanning (e.g., 200-400 nm).
-
-
Blank Measurement: Fill a quartz cuvette with the solvent and use it to zero the instrument (baseline correction).
-
Sample Measurement: Measure the absorbance of each standard solution and the sample solution at the λmax.
-
Data Analysis: Construct a calibration curve by plotting absorbance versus concentration for the standard solutions. Use the equation of the line to determine the concentration of the unknown sample.
2.3.3. Visualization: UV-Vis Analysis Workflow
Chromatographic Analysis
Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds like this compound.
3.1.1. Data Presentation: Mass Spectrometry and GC Data
The electron ionization (EI) mass spectrum of this compound is characterized by several key fragments.
| m/z | Relative Intensity | Proposed Fragment Ion |
| 264 | Moderate | [M]⁺ (Molecular Ion) |
| 131 | High | [C₉H₇O]⁺ (Cinnamoyl cation) |
| 117 | High | [C₉H₉]⁺ (Cinnamyl cation) |
| 115 | Moderate | [C₉H₇]⁺ |
| 103 | Moderate | [C₈H₇]⁺ |
| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |
| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |
Gas Chromatography Data:
-
Kovats Retention Index (non-polar column): 2447
3.1.2. Experimental Protocol: GC-MS
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Materials:
-
This compound sample
-
Volatile organic solvent (e.g., hexane, ethyl acetate)
-
GC vials with inserts
Procedure:
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent to a concentration of approximately 10-100 µg/mL.
-
Instrumental Conditions:
-
GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold for several minutes.
-
MS Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Injection: Inject 1 µL of the sample solution into the GC.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Analyze the mass spectrum of the peak and compare it with a reference spectrum (e.g., from a library like NIST) to confirm the identity.
-
For quantification, use a calibration curve generated from standards of known concentrations.
-
3.1.3. Visualization: GC-MS Analysis Workflow
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of this compound, particularly in samples that are not suitable for GC analysis. A reversed-phase method is commonly employed.
3.2.1. Data Presentation: HPLC Method Parameters
The following table outlines a typical set of parameters for the HPLC analysis of this compound.
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of methanol or acetonitrile and water. A common starting point is 70:30 (v/v) Acetonitrile:Water. |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at the λmax of this compound (~310 nm) |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Injection Volume | 10-20 µL |
3.2.2. Experimental Protocol: HPLC
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column
Materials:
-
This compound sample
-
HPLC-grade acetonitrile or methanol
-
HPLC-grade water
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
HPLC vials
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of the organic solvent and water. Degas the mobile phase before use.
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in the mobile phase or a suitable solvent to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase covering a range of concentrations.
-
Instrument Setup and Equilibration:
-
Install the C18 column.
-
Pump the mobile phase through the system until a stable baseline is achieved.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
-
Data Analysis:
-
Identify the peak for this compound based on its retention time compared to the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
3.2.3. Visualization: HPLC Analysis Workflow
References
Cinnamyl Cinnamate: A Versatile Starting Material for Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamyl cinnamate, an ester derived from cinnamyl alcohol and cinnamic acid, is a valuable precursor in organic synthesis, primarily recognized for its role in the construction of complex molecular architectures.[1] While it finds applications in the fragrance and flavor industries, its utility as a starting material in the synthesis of bioactive compounds, particularly lignans with potential anticancer properties, is of significant interest to the drug development community.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in organic synthesis, with a focus on the intramolecular Diels-Alder reaction for the synthesis of aryltetralin and arylnaphthalene lignans.
Synthesis of this compound Derivatives
The synthesis of this compound and its substituted derivatives is a critical first step for their use as starting materials. Several methods are available, with the Steglich esterification and the acyl halide method being the most common. The choice of method often depends on the desired yield and the sensitivity of the substrates.[1][3]
Comparison of Synthetic Methods for this compound
| Method | Key Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Steglich Esterification | Cinnamic acid, Cinnamyl alcohol, DCC, DMAP | Dichloromethane (DCM) | Room Temperature | 1.5 hours | ~98% | [1] |
| "Greener" Steglich Esterification | Cinnamic acid, Cinnamyl alcohol, EDC, DMAP | Acetonitrile | 40-45 | 45 minutes | ~70% (average) | [3] |
| Acyl Halide Method | Cinnamoyl chloride, Cinnamyl alcohol | Organic Solvent (e.g., N,N-dimethylaniline) | 30-50 | 3-5 hours (addition) + 3 hours (reaction) | 41% - 89% | [1][4] |
Application in Intramolecular Diels-Alder Reactions
A primary application of this compound derivatives is as precursors in intramolecular Diels-Alder (IMDA) reactions to synthesize aryltetralin and arylnaphthalene lignans.[1] These natural products, such as podophyllotoxin, are known for their potent anticancer activities. The IMDA reaction involves a [4+2] cycloaddition between the diene (cinnamyl alcohol moiety) and the dienophile (cinnamic acid moiety) within the same molecule.
Signaling Pathway for Lignan Synthesis via Intramolecular Diels-Alder Reaction
Caption: Synthetic pathway to lignans from cinnamic acid and cinnamyl alcohol derivatives.
Experimental Protocols
Protocol 1: Synthesis of trans-Cinnamyl trans-cinnamate via Steglich Esterification
This protocol provides a high-yield synthesis of the parent this compound.
Materials:
-
trans-Cinnamic acid
-
trans-Cinnamyl alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel
Procedure:
-
To a solution of trans-cinnamic acid (1 mmol) in anhydrous DCM (5 mL) in a round-bottom flask, add DMAP (0.15 mmol).[3]
-
In a separate flask, prepare a solution of trans-cinnamyl alcohol (1 mmol) in anhydrous DCM (3 mL) and a solution of DCC (1.5 mmol) in anhydrous DCM (3 mL).[3]
-
Under an inert atmosphere (e.g., Nitrogen), add the cinnamyl alcohol solution to the cinnamic acid solution.
-
Slowly add the DCC solution to the reaction mixture with stirring.[3]
-
Allow the reaction to stir at room temperature for 1.5 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter the mixture through a bed of silica gel and wash with DCM to remove the DCU.[3]
-
Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography on silica gel.
Expected Yield: 82–98%[1]
Protocol 2: "Greener" Steglich Esterification using EDC
This modified protocol uses a water-soluble carbodiimide and a less hazardous solvent.[3]
Materials:
-
(E)-Cinnamic acid (1.2 equiv.)
-
Alcohol (e.g., cinnamyl alcohol) (1 equiv.)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equiv.)
-
4-(Dimethylamino)pyridine (DMAP) (3 equiv.)
-
Acetonitrile
-
Ethyl acetate
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a 50 mL round-bottom flask, combine (E)-cinnamic acid, DMAP, and EDC.
-
Add acetonitrile (approx. 15 mL) and the alcohol to the mixture along with a magnetic stir bar.
-
Clamp the flask in a pre-heated water bath at 40-45 °C and stir the reaction for 45 minutes.[3]
-
After the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude solid in ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified ester product.
Protocol 3: Intramolecular Diels-Alder Reaction of a this compound Derivative
This is a general protocol for the thermal intramolecular cycloaddition. The specific temperature and reaction time will depend on the substrate.
Materials:
-
Substituted this compound derivative
-
High-boiling point solvent (e.g., xylenes, dichlorobenzene)
Procedure:
-
Dissolve the this compound derivative in the high-boiling point solvent in a flask equipped with a reflux condenser.
-
Heat the reaction mixture to reflux under an inert atmosphere. The reaction temperature is typically in the range of 140-180 °C.
-
Monitor the progress of the reaction by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting lignan product by column chromatography on silica gel.
Note: Computational studies have shown that the activation energy for the cycloaddition can be significant, and the reaction may require elevated temperatures and prolonged reaction times.[1]
Other Potential Synthetic Applications
While the intramolecular Diels-Alder reaction is the most prominent application, this compound and its derivatives can potentially be used in other transformations, although these are less commonly reported.
-
Hydrogenation: The double bonds in both the cinnamyl and cinnamate moieties can be selectively or fully hydrogenated using various catalytic systems. For instance, selective hydrogenation of the C=C bond in the cinnamate portion can be achieved, leaving the ester group intact.[5]
-
Oxidation: The allylic alcohol precursor to this compound can be oxidized to cinnamaldehyde, and further to cinnamic acid.[6] The double bonds in this compound itself could be susceptible to oxidative cleavage.
-
Polymerization: Cinnamate esters can undergo radical copolymerization with other vinyl monomers, suggesting that this compound could be incorporated into polymer chains to introduce specific functionalities.[7]
Experimental Workflow Visualization
Workflow for the Synthesis and Application of this compound
Caption: General workflow for the synthesis of this compound and its subsequent use.
Conclusion
This compound serves as a key building block in the synthesis of complex and biologically active molecules. Its application in the intramolecular Diels-Alder reaction provides a powerful strategy for the construction of lignan skeletons, which are important targets in drug discovery. The protocols and data presented here offer a comprehensive guide for researchers and scientists working in the field of organic synthesis and medicinal chemistry.
References
- 1. epg.science.cmu.ac.th [epg.science.cmu.ac.th]
- 2. Bio-derived Production of Cinnamyl Alcohol via a Three Step Biocatalytic Cascade and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CN101239910A - Method for preparing this compound - Google Patents [patents.google.com]
- 5. Selective hydrogenation of trans-cinnamaldehyde and hydrogenolysis-free hydrogenation of benzyl cinnamate in imidazolium ILs - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. shokubai.org [shokubai.org]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
how to improve the yield of cinnamyl cinnamate synthesis
Technical Support Center: Cinnamyl Cinnamate Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols to improve the yield of this compound synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, offering specific causes and actionable solutions.
Question: My reaction yield is consistently low. What are the primary factors I should investigate?
Answer: Low yields in this compound synthesis often stem from issues with reaction equilibrium, catalyst efficiency, or reactant quality. Here are the key areas to troubleshoot:
-
Inefficient Water Removal (Fischer Esterification): The Fischer esterification of cinnamic acid and cinnamyl alcohol is a reversible reaction that produces water as a byproduct.[1][2] If water is not removed, the reaction will reach equilibrium with significant amounts of unreacted starting materials, thus lowering the yield.
-
Solution: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. This continuously shifts the equilibrium toward the product side, in accordance with Le Châtelier's principle.[2]
-
-
Suboptimal Catalyst: The choice and amount of catalyst are critical. An insufficient amount of catalyst will result in a slow or incomplete reaction.
-
Solution: Ensure you are using an appropriate acid catalyst like sulfuric acid or p-toluenesulfonic acid. For alternative high-yield methods, consider coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) used in Steglich esterification.[3][4]
-
-
Reactant Stoichiometry: Using equimolar amounts of reactants in Fischer esterification can lead to an equilibrium that does not favor the product.[2]
-
Solution: Employ a large excess of one of the reactants, typically the less expensive one.[2] However, for this compound, where both reactants can be valuable, focusing on water removal is often the more practical approach.
-
-
Reaction Time and Temperature: Inadequate reaction time or suboptimal temperature can lead to an incomplete reaction.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[3] Continue heating under reflux until the starting material spots on the TLC plate have disappeared or their intensity no longer decreases. Most esterification reactions require several hours of reflux to reach completion.[1]
-
Question: I am observing significant side product formation. How can I improve the purity of my crude product?
Answer: Side product formation is a common issue, particularly under harsh reaction conditions.
-
Cause: Polymerization or Decomposition: High temperatures (generally above 120°C) can cause polymerization of cinnamic acid or cinnamyl alcohol, or decomposition of the product.[5]
-
Solution: Maintain the reaction temperature within the optimal range (e.g., 80-120°C).[5] Use a reflux condenser to control the temperature at the boiling point of the solvent.
-
-
Cause: Acyl Halide Method Impurities: When using the acyl halide method (converting cinnamic acid to cinnamoyl chloride with thionyl chloride), residual thionyl chloride or impurities can lead to side reactions.[6][7]
-
Solution: Ensure the cinnamoyl chloride is purified by distillation under reduced pressure before reacting it with cinnamyl alcohol.[6] This removes excess thionyl chloride and other impurities.
-
-
Cause: Byproducts from Coupling Agents: Steglich esterification using DCC produces dicyclohexylurea (DCU) as a byproduct, which can be difficult to separate from the product.[3]
Question: How can I best purify the final this compound product?
Answer: Effective purification is crucial for obtaining high-purity this compound. The best method depends on the synthesis route and the nature of the impurities.
-
Recrystallization: This is a highly effective method for purifying the solid this compound product.
-
Column Chromatography: For removing closely related impurities or when recrystallization is ineffective, silica gel column chromatography is the preferred method.[3][9]
-
Eluent System: A common eluent system is a mixture of n-hexane and dichloromethane (e.g., 3:2 ratio) or other non-polar/moderately polar solvent systems.[3]
-
-
Aqueous Workup: Before other purification steps, an aqueous workup is essential to remove catalysts and water-soluble byproducts.
-
Procedure: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate) and wash it sequentially with a weak base (like a saturated NaHCO₃ solution to remove unreacted cinnamic acid), followed by brine. Dry the organic layer over an anhydrous salt like Na₂SO₄ before concentrating it.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to produce this compound?
A1: The primary methods for synthesizing this compound include:
-
Fischer-Speier Esterification: The acid-catalyzed reaction between cinnamic acid and cinnamyl alcohol. This is a classic, cost-effective method but is reversible and requires careful management of equilibrium.[1][10]
-
Acyl Halide Method: A two-step process where cinnamic acid is first converted to the more reactive cinnamoyl chloride using an agent like thionyl chloride (SOCl₂). The cinnamoyl chloride is then reacted with cinnamyl alcohol. This method often gives high yields as the second step is irreversible.[6][11]
-
Steglich Esterification: This method uses a coupling agent, such as DCC or EDC, with a catalyst like 4-(Dimethylamino)pyridine (DMAP), to facilitate the esterification under mild, room-temperature conditions. It is known for very high yields but can be more expensive due to the cost of the reagents.[3][4]
-
Transesterification: In this process, an existing ester (like ethyl cinnamate or methyl cinnamate) reacts with cinnamyl alcohol to form this compound. This reaction often requires a catalyst (e.g., potassium carbonate) and removal of the alcohol byproduct (e.g., ethanol) to drive the reaction forward.[11]
Q2: Which synthesis method generally provides the highest yield?
A2: The Steglich esterification and the Acyl Halide method typically provide the highest yields.[3][6] The Steglich method, using DCC or EDC, can achieve near-quantitative yields under mild conditions.[3] The acyl halide method also results in high yields (often over 80%) because the reaction of cinnamoyl chloride with the alcohol is not reversible.[6][8] While effective, the traditional Fischer esterification yield is highly dependent on efficiently removing water to drive the reaction to completion.[2]
Q3: Are there "green" or more environmentally friendly methods for this synthesis?
A3: Yes. A modified Steglich esterification has been developed that is considered "greener." This method uses the water-soluble carbodiimide EDC as the coupling agent and a less hazardous solvent like acetonitrile instead of chlorinated solvents such as DCM.[3][4] The workup is also simpler, as the urea byproduct is water-soluble and can be removed with an aqueous wash. Additionally, enzymatic methods using lipases are being explored as sustainable alternatives, although they may require longer reaction times.[12][13]
Data Presentation: Comparison of Synthetic Methods
The following table summarizes quantitative data for different methods used to synthesize this compound and related esters, allowing for easy comparison of yields and conditions.
| Synthesis Method | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Reported Yield (%) | Reference |
| Steglich Esterification | Cinnamic acid, Cinnamyl alcohol, DCC, DMAP | Dichloromethane (DCM) | Room Temp | 1.5 hours | High (not quantified) | [3] |
| "Greener" Steglich | (E)-Cinnamic acid, Alcohol, EDC, DMAP | Acetonitrile | 40 - 45 | 45 minutes | ~70% (average) | [4] |
| Acyl Halide Method | Cinnamoyl chloride, Cinnamyl alcohol | Organic Solvent | 30 - 50 | 3 - 5 hours | 81.2% - 89.0% | [6][8] |
| Transesterification | Methyl cinnamate, Cinnamyl alcohol, K₂CO₃ | N/A (Methanol removed) | N/A | N/A | Improved conversion | [11] |
| Microwave-Assisted | Cinnamic acid, Ethanol, H₈SiW₁₂O₄₂∙XH₂O | N/A | N/A (340 W) | 20 minutes | 93% (for Ethyl Cinnamate) | [14] |
Experimental Protocols
Protocol 1: High-Yield Steglich Esterification using DCC
This method utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent for high-yield synthesis under mild conditions.[3]
Materials:
-
Cinnamic acid (1 mmol)
-
Cinnamyl alcohol (1 mmol)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.5 mmol)
-
4-(Dimethylamino)pyridine (DMAP) (0.15 mmol)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve cinnamic acid (1 mmol) and DMAP (0.15 mmol) in 5 mL of anhydrous DCM.
-
In a separate flask, prepare a solution of cinnamyl alcohol (1 mmol) in 3 mL of anhydrous DCM.
-
Under an inert atmosphere (e.g., nitrogen), add the cinnamyl alcohol solution to the cinnamic acid solution.
-
Slowly add a solution of DCC (1.5 mmol) in 3 mL of anhydrous DCM to the reaction mixture with continuous stirring.
-
Allow the reaction to stir at room temperature for 1.5 hours. Monitor progress by TLC.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter the mixture to remove the DCU precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product using silica gel column chromatography (e.g., eluent system of n-hexane/DCM, 3:2) to obtain pure this compound.[3]
Protocol 2: Acyl Halide Method
This is a robust two-step method involving the formation of a reactive cinnamoyl chloride intermediate.[6]
Step 1: Synthesis of Cinnamoyl Chloride
-
In a flask equipped with a reflux condenser and gas trap, combine cinnamic acid (0.67 mol) and thionyl chloride (0.80 mol).
-
Stir the mixture. The initial reaction temperature may be around -4°C to 8°C.
-
Slowly warm the mixture to 30-40°C and hold for 2 hours, then increase the temperature to 60-70°C for an additional 3 hours.
-
Remove the unreacted thionyl chloride by distillation at atmospheric pressure.
-
Distill the remaining crude product under reduced pressure (-0.098 Mpa), collecting the cinnamoyl chloride fraction at 130-134°C. The expected yield is ~91%.[6]
Step 2: Esterification
-
Dissolve cinnamyl alcohol (0.6 mol) in a suitable organic solvent.
-
Warm the solution to 30-50°C with stirring.
-
Slowly add the purified cinnamoyl chloride (from Step 1) dropwise over 3-5 hours.
-
Continue stirring the reaction for an additional 3 hours after the addition is complete.
-
Remove the solvent by distillation under reduced pressure.
-
Recrystallize the resulting crude solid from 75% methanol or ethanol to yield the purified this compound product (yields can reach over 82%).[6]
Visualizations
Workflow for this compound Synthesis
Caption: Experimental workflow for Steglich esterification of this compound.
Troubleshooting Logic for Low Yield
References
- 1. aspire.apsu.edu [aspire.apsu.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. How to optimize the synthesis process of cinnamic derivatives? - Blog [sinoshiny.com]
- 6. CN100582083C - Method for preparing this compound - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN101239910A - Method for preparing this compound - Google Patents [patents.google.com]
- 9. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 10. benchchem.com [benchchem.com]
- 11. Page loading... [wap.guidechem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
Technical Support Center: Cinnamyl Cinnamate Purification
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the purification of crude cinnamyl cinnamate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound after synthesis?
A1: The most common impurities are typically unreacted starting materials. These include cinnamyl alcohol and cinnamic acid.[1] Depending on the synthesis method, byproducts from side reactions or residual solvents may also be present.[1][2]
Q2: What is the recommended solvent for recrystallizing this compound?
A2: Ethanol is a widely recommended solvent for the recrystallization of this compound.[2] The process often involves dissolving the crude product in hot ethanol and then cooling the solution, sometimes to temperatures between 0°C and -10°C, to induce crystallization of the pure product.[2] Methanol or mixtures of ethanol and water can also be effective.[3][4]
Q3: How can I monitor the progress and effectiveness of the purification?
A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the purification process.[3] By comparing the crude mixture with the fractions collected during column chromatography or the crystals obtained after recrystallization, you can assess the removal of impurities. For a quantitative assessment of the final product's purity, techniques like Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[1][5][6] A simple melting point determination can also serve as a quick initial check of purity, as impurities will typically broaden and depress the melting range.[1]
Q4: What are the physical properties of pure this compound?
A4: Pure this compound typically appears as white or colorless rectangular, prismatic crystals.[7][8] It has a characteristic mild, sweet, balsamic, and floral odor.[9] Key physical properties are listed below.
| Property | Value | Reference |
| Melting Point | 42-45 °C | [7][8] |
| Boiling Point | 370 °C (at atmospheric pressure) | [7][8] |
| Solubility | Soluble in ethanol, ether, benzene, chloroform, ethyl acetate, acetone. | [7][8][9] |
| Water Solubility | Very low (3.116 mg/L at 25 °C est.) | [9] |
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Recrystallization Issues
Q: My this compound is "oiling out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute comes out of the solution as a liquid rather than a solid crystal. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly.
-
Solution 1: Re-heat and Cool Slowly. Re-heat the solution until the oil fully redissolves. Then, allow the flask to cool much more slowly to room temperature. You can insulate the flask to slow the cooling rate. Once at room temperature, proceed with cooling in an ice bath. Slow cooling is crucial for forming a pure crystal lattice.[10]
-
Solution 2: Add More Solvent. The concentration of the solute may be too high. Add a small amount of hot solvent to the mixture until the oil redissolves, then attempt to cool slowly again.
-
Solution 3: Scratch the Flask. Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches can provide nucleation sites for crystal growth.
Q: The yield of my recrystallized product is very low. How can I improve it?
A: Low yield is a common issue in recrystallization.
-
Problem: Using too much solvent. The most common cause is using an excessive amount of solvent to dissolve the crude product, meaning the solution is not saturated enough upon cooling.
-
Solution: If you have already filtered your crystals, you can try to evaporate some of the solvent from the filtrate and cool it again to recover a second crop of crystals. For future attempts, use the minimum amount of hot solvent required to fully dissolve the crude solid.[10]
-
-
Problem: Premature crystallization. Crystals may have formed on the filter paper or in the funnel during hot filtration.
-
Solution: Ensure your funnel and receiving flask are pre-heated before filtration to prevent the saturated solution from cooling and crystallizing prematurely.
-
Column Chromatography Issues
Q: How do I select the right solvent system (eluent) for purifying this compound by column chromatography?
A: The ideal eluent system should separate the target compound from its impurities effectively.
-
Solution: Use TLC for method development. The best practice is to first test various solvent systems using Thin Layer Chromatography (TLC).[5] this compound is a relatively non-polar ester. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane.[3][5]
-
Goal: Aim for a solvent system that gives your target compound (this compound) an Rf value of approximately 0.2-0.3 on the TLC plate.[5] This generally provides the best separation on a silica gel column. The impurities (e.g., cinnamyl alcohol, cinnamic acid) should have significantly different Rf values. Cinnamyl alcohol is more polar and will have a lower Rf, while cinnamic acid is highly polar and may not move far from the baseline without a more polar eluent.[5]
Q: My compound is streaking or tailing on the TLC plate and column. What causes this?
A: Streaking can be caused by several factors.
-
Problem: Sample is too concentrated. Applying too much sample to the TLC plate or column can lead to poor separation and streaking.
-
Solution: Use a more dilute solution for spotting on the TLC plate. For column chromatography, ensure the sample is dissolved in the minimum amount of solvent before loading it onto the column.[5]
-
-
Problem: Compound is highly polar or acidic/basic. Cinnamic acid, a potential impurity, is acidic and can streak on silica gel.
-
Solution: While this compound itself is neutral, acidic impurities can be problematic. Sometimes adding a very small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent can improve peak shape, though this is less common for neutral esters.
-
-
Problem: Compound degrading on silica. Some compounds are sensitive to the acidic nature of silica gel.
-
Solution: If degradation is suspected, you can use deactivated silica (by adding a small percentage of water) or an alternative stationary phase like alumina.[5]
-
Quantitative Data Summary
The following table summarizes typical quantitative data for the purification of this compound. Actual results will vary based on the initial purity of the crude product and the specific experimental conditions.
| Parameter | Technique | Starting Purity (Crude) | Final Purity (Expected) | Typical Yield | Reference |
| Purity & Yield | Recrystallization (from 75% Ethanol) | Variable | >99.0% | ~89% | [4] |
| Purity | Column Chromatography (Silica Gel) | 50-70% (Typical for similar esters) | >95% | Variable | [5] |
Experimental Protocols
Protocol 1: Purification by Recrystallization from Ethanol
This protocol describes the purification of crude this compound using ethanol as the solvent.
Materials:
-
Crude this compound
-
95% Ethanol
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound solid into an Erlenmeyer flask. Add a minimal amount of 95% ethanol and a boiling chip. Gently heat the mixture on a hot plate with swirling until the ethanol begins to boil.
-
Achieve Saturation: Continue adding small portions of hot ethanol until the solid has just completely dissolved. Avoid adding an excess of solvent to ensure the solution is saturated.[10]
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling is essential for the formation of large, pure crystals.[10] Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities from the crystal surfaces.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator. Determine the melting point and yield of the purified product.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol outlines a standard procedure for purifying crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents (e.g., hexanes/petroleum ether and ethyl acetate)
-
Glass chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates and chamber
-
Rotary evaporator
Procedure:
-
TLC Analysis: First, determine the optimal eluent composition by TLC.[5] Test various ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3). The goal is to find a system where the this compound spot has an Rf of 0.2-0.3 and is well-separated from impurity spots.[5]
-
Column Packing (Slurry Method):
-
Insert a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the least polar eluent determined from your TLC analysis (e.g., 9:1 hexanes:ethyl acetate).
-
Pour the slurry into the column. Gently tap the column to ensure the silica packs into a uniform bed without air bubbles.
-
Add another layer of sand on top of the silica bed to prevent it from being disturbed.
-
Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.[5]
-
-
Sample Loading:
-
Dissolve the crude this compound in the absolute minimum amount of the eluent or a slightly more polar solvent like dichloromethane.
-
Carefully add the concentrated sample solution to the top of the silica gel bed with a pipette.
-
Drain the solvent until the sample has been absorbed onto the silica.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes or flasks.
-
Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light. This compound is UV active due to its aromatic rings.[5]
-
-
Isolation:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product, which should be a white solid upon solvent removal.
-
Visualizations
Caption: Decision workflow for selecting a this compound purification technique.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN100582083C - Method for preparing this compound - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 7. This compound | 122-69-0 [chemicalbook.com]
- 8. This compound | 122-69-0 [amp.chemicalbook.com]
- 9. This compound [thegoodscentscompany.com]
- 10. physics.emu.edu.tr [physics.emu.edu.tr]
Technical Support Center: Optimizing Steglich Esterification of Cinnamic Acid
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize the Steglich esterification of cinnamic acid.
Frequently Asked Questions (FAQs)
Q1: What is the Steglich esterification and why is it used for cinnamic acid?
The Steglich esterification is a mild and efficient method for forming an ester from a carboxylic acid and an alcohol. It is particularly useful for substrates that are sensitive to harsher conditions required by other methods like Fischer esterification. The reaction is mediated by a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and is typically catalyzed by 4-(dimethylamino)pyridine (DMAP).[1][2] This method is well-suited for cinnamic acid due to its mild conditions (often room temperature), which prevents unwanted side reactions and preserves the molecule's structure.[3]
Q2: What are the roles of the key reagents in the reaction?
-
Carboxylic Acid (Cinnamic Acid): The acid source that provides the acyl group for the final ester.
-
Alcohol: The nucleophile that attacks the activated carboxylic acid to form the ester.
-
Carbodiimide (DCC or EDC): The coupling agent or activator. It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is a good leaving group.[2]
-
Catalyst (DMAP): DMAP acts as an acyl transfer agent. It reacts with the O-acylisourea intermediate to form a more stable and highly electrophilic N-acylpyridinium salt.[1][4] This intermediate is then readily attacked by the alcohol. The use of DMAP is crucial as it accelerates the reaction and suppresses the formation of an unreactive N-acylurea byproduct, which can lower the yield.[2][5]
Q3: What are the most common side reactions and byproducts?
The primary side reaction is the intramolecular 1,3-rearrangement of the O-acylisourea intermediate to form a stable, unreactive N-acylurea.[1] This pathway competes with the desired ester formation and reduces the product yield. The use of DMAP minimizes this side reaction.[4] The main byproduct is the urea derivative formed from the carbodiimide coupling agent:
-
DCC produces N,N'-dicyclohexylurea (DCU), which is poorly soluble in most organic solvents and precipitates out of the reaction mixture.[1]
-
EDC produces a water-soluble urea derivative (EDU), which can be easily removed during an aqueous workup.[3]
Troubleshooting Guide
Q4: My reaction yield is very low or I'm getting no product. What went wrong?
-
Cause 1: N-Acylurea Formation.
-
Solution: This is the most common cause of low yields. Ensure you are using a sufficient amount of DMAP (catalytic amounts of 5 mol% are often effective, though some protocols use stoichiometric amounts).[1][3] DMAP intercepts the O-acylisourea intermediate, preventing its rearrangement to the unproductive N-acylurea.[5]
-
-
Cause 2: Anhydride Formation.
-
Solution: For reactions involving aryl acids like cinnamic acid, the formation of benzoic anhydride can sometimes be observed. The addition of at least 5 mol% DMAP helps ensure a smooth conversion to the desired ester.[1]
-
-
Cause 3: Poor Reagent Quality or Stoichiometry.
-
Cause 4: Insufficient Reaction Time or Temperature.
-
Solution: While many Steglich esterifications proceed at room temperature within hours, sterically hindered substrates or less reactive partners may require longer reaction times (up to 24 hours) or gentle heating (40-60 °C).[1][6] Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Q5: I have a lot of white precipitate in my reaction. How do I remove it effectively?
-
Cause: Dicyclohexylurea (DCU) Byproduct.
-
Solution: This precipitate is the N,N'-dicyclohexylurea (DCU) byproduct from the DCC coupling agent.[1] It is largely insoluble in common solvents like dichloromethane (DCM) and ethyl acetate. The standard procedure is to filter the reaction mixture through a pad of celite or silica gel, washing with additional solvent to recover all the product.[2][7] Chilling the reaction mixture in an ice bath before filtration can sometimes enhance the precipitation of DCU, aiding its removal.
-
-
Alternative Strategy: Use EDC.
Q6: My final product is an impure, waxy solid instead of a clean oil or crystalline solid. What should I do?
-
Cause 1: Contamination with Urea Byproduct.
-
Solution: If using DCC, your product may be contaminated with residual DCU. Ensure filtration is thorough. If the product is stable to chromatography, purification on a silica gel column is highly effective.[2] If using EDC, ensure the aqueous washes are performed correctly to remove the water-soluble urea.
-
-
Cause 2: Unreacted Starting Materials.
-
Solution: Unreacted cinnamic acid or DMAP can often be removed with an acidic/basic wash sequence during the workup. A wash with dilute HCl will remove basic impurities like DMAP, and a subsequent wash with saturated NaHCO₃ will remove acidic impurities like unreacted cinnamic acid.[7]
-
-
Cause 3: Other Impurities.
-
Solution: If simple filtration and extraction are insufficient, silica gel column chromatography is the most reliable method for obtaining a highly pure product.[2] An FTIR or NMR spectrum can help identify the nature of the impurities when compared to a reference spectrum of the desired product.[8]
-
Data Presentation
Table 1: Comparison of Common Steglich Esterification Conditions for Cinnamic Acid
| Parameter | Method 1: Classic DCC | Method 2: "Greener" EDC |
| Cinnamic Acid | 1.0 - 1.2 equiv. | 1.2 equiv. |
| Alcohol | 1.0 equiv. | 1.0 equiv. |
| Coupling Agent | DCC (1.5 equiv.) | EDC (1.5 equiv.) |
| Catalyst | DMAP (0.15 - 3 equiv.) | DMAP (3 equiv.) |
| Solvent | Dichloromethane (DCM) | Acetonitrile |
| Temperature | Room Temperature | 40-45 °C |
| Time | 1.5 - 24 hours | 45 minutes |
| Reported Yield | Up to 98%[2] | 77% - 90%[3] |
| Pros | Very high yields achievable. | Byproduct is water-soluble, avoiding difficult filtration; less hazardous solvent.[3] |
| Cons | DCU byproduct is insoluble and requires filtration; uses hazardous chlorinated solvent.[1] | May require gentle heating; uses a large excess of DMAP in some protocols.[6] |
Experimental Protocols
Protocol 1: Classic Steglich Esterification with DCC in DCM [2][7]
This protocol is adapted from methodologies that report nearly quantitative yields.
-
Preparation: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add cinnamic acid (1.0 mmol, 1.0 equiv.) and 4-(dimethylamino)pyridine (DMAP, 0.15 mmol, 0.15 equiv.). Dissolve the solids in anhydrous dichloromethane (DCM, ~5 mL).
-
Addition of Reactants: In a separate flask, prepare a solution of the desired alcohol (1.0 mmol, 1.0 equiv.) in anhydrous DCM (~3 mL). Add this solution to the reaction flask.
-
Initiation: Prepare a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.5 mmol, 1.5 equiv.) in anhydrous DCM (~3 mL). Add the DCC solution dropwise to the reaction mixture, which is typically stirred at 0 °C (ice bath) before being allowed to warm to room temperature.
-
Reaction: Stir the mixture at room temperature for 1.5 to 24 hours. Monitor the reaction progress by TLC. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.
-
Workup and Purification: Upon completion, filter the reaction mixture through a bed of silica gel or celite to remove the precipitated DCU, washing the filter cake with additional DCM. Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by silica gel column chromatography.
Protocol 2: "Greener" Steglich Esterification with EDC in Acetonitrile [3][6][7]
This protocol avoids chlorinated solvents and simplifies purification.
-
Preparation: In a 50 mL round-bottom flask, combine (E)-cinnamic acid (1.02 mmol, 1.2 equiv.), 4-(dimethylamino)pyridine (DMAP, 2.55 mmol, 3 equiv.), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.28 mmol, 1.5 equiv.).
-
Addition of Reactants: Add acetonitrile (~15 mL) and the alcohol (0.85 mmol, 1.0 equiv.) to the flask along with a magnetic stir bar.
-
Reaction: Clamp the flask in a pre-heated water bath at 40-45 °C and stir the reaction for 45 minutes.
-
Workup: After the reaction is complete, remove the acetonitrile under reduced pressure. Dissolve the resulting residue in ethyl acetate.
-
Purification: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified ester product, often without the need for column chromatography.
Visualizations
Caption: General workflow for the Steglich esterification of cinnamic acid.
Caption: Troubleshooting decision tree for low-yield Steglich esterification.
References
- 1. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 2. epg.science.cmu.ac.th [epg.science.cmu.ac.th]
- 3. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Cinnamyl Cinnamate Stability & Degradation
Welcome to the technical support center for cinnamyl cinnamate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assessing the stability and degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a new peak in my HPLC chromatogram after storing my this compound solution. What could this be?
A1: The most common degradation pathway for this compound, an ester, is hydrolysis. This process breaks the ester bond, yielding cinnamyl alcohol and cinnamic acid. It is highly probable that one or both of these compounds are appearing as new peaks in your chromatogram. The degradation can be accelerated by factors such as pH, temperature, and the presence of enzymes.[1][2]
Troubleshooting Steps:
-
Run Standards: Co-inject your degraded sample with pure standards of cinnamyl alcohol and cinnamic acid to confirm the identity of the new peaks by comparing retention times.
-
Check pH: Measure the pH of your solution. Esters are susceptible to both acid- and base-catalyzed hydrolysis.
-
Review Storage Conditions: Ensure the sample is stored at a low temperature and protected from light to minimize degradation.[3][4] For long-term storage, freezing is recommended.[3]
Q2: How can I design a forced degradation study for this compound to understand its stability profile?
A2: Forced degradation studies, or stress testing, are essential to establish degradation pathways and develop stability-indicating analytical methods.[5][6][7] A typical study involves subjecting the this compound to conditions more severe than those it would normally encounter.[7]
Recommended Stress Conditions:
-
Acid Hydrolysis: Use 0.1 M to 1 M HCl at room temperature or slightly elevated (40-60°C).[8]
-
Base Hydrolysis: Use 0.1 M to 1 M NaOH at room temperature.[8] Alkaline hydrolysis of cinnamate esters is a well-documented process.[2][9]
-
Oxidation: Use a 0.1% to 3% solution of hydrogen peroxide (H₂O₂) at room temperature.[8]
-
Thermal Degradation: Expose the solid or solution to dry heat, typically between 40°C and 80°C.[8]
-
Photodegradation: Expose the sample to a light source that emits both UV and visible light, as specified by ICH Q1B guidelines.[7][8]
The goal is to achieve a target degradation of 5-20% to ensure that the secondary degradation products are not overly complex.[6]
Q3: What is the primary degradation pathway I should expect for this compound?
A3: The primary and most anticipated degradation pathway is the hydrolysis of the ester linkage. This reaction splits the molecule into its constituent parts: cinnamyl alcohol and cinnamic acid. Cinnamic acid itself can be subject to further degradation under certain conditions, such as microbial or photocatalytic action.[10][11][12]
References
- 1. CINNAMYL ALCOHOL AND RELATED SUBSTANCES [inchem.org]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. biomedres.us [biomedres.us]
- 6. acdlabs.com [acdlabs.com]
- 7. medcraveonline.com [medcraveonline.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Anaerobic degradation of trans-cinnamate and omega-phenylalkane carboxylic acids by the photosynthetic bacterium Rhodopseudomonas palustris: evidence for a beta-oxidation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cinnamate Degradation Pathway [eawag-bbd.ethz.ch]
- 12. The photocatalytic destruction of cinnamic acid and cinnamyl alcohol: Mechanism and the effect of aqueous ions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cinnamyl Cinnamate Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scaling up of cinnamyl cinnamate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound include:
-
Fischer Esterification: The reaction of cinnamic acid with cinnamyl alcohol in the presence of an acid catalyst.
-
Acyl Halide Method: A two-step process involving the conversion of cinnamic acid to cinnamoyl chloride using a reagent like thionyl chloride, followed by esterification with cinnamyl alcohol.[1][2][3]
-
Transesterification: The reaction of an ester of cinnamic acid, such as methyl or ethyl cinnamate, with cinnamyl alcohol.[4]
-
Enzymatic Synthesis: The use of enzymes, such as lipase, to catalyze the esterification of cinnamic acid and cinnamyl alcohol.[5][6]
-
Wittig-type Reaction: A method for synthesizing cinnamyl cinnamates from benzaldehydes.[7]
Q2: How can I purify the crude this compound product?
A2: Common purification techniques for this compound include:
-
Recrystallization: This is a widely used method, often employing solvents like ethanol or methanol, to obtain a product with high purity.[1][2][4]
-
Column Chromatography: This technique is effective for separating the desired ester from unreacted starting materials and byproducts.[8]
-
Vacuum Distillation: This can be used to purify the crude product, particularly in transesterification processes.[4]
Q3: What are some of the key challenges in scaling up this compound production?
A3: Challenges in scaling up production can include managing reaction conditions to minimize side reactions, efficiently removing byproducts, and developing cost-effective purification methods. For instance, methods involving thionyl chloride can produce corrosive byproducts, while transesterification may require high pressure and result in difficult-to-remove impurities.[4]
Troubleshooting Guides
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient catalyst. - Loss of product during workup or purification. | - Increase reaction time or temperature, monitoring for byproduct formation.[9] - Optimize catalyst concentration. - For Fischer esterification, use a Dean-Stark apparatus to remove water and drive the equilibrium towards the product. - For acyl halide method, ensure complete conversion of cinnamic acid to cinnamoyl chloride.[1] - Minimize transfers and use appropriate solvent volumes during extraction and recrystallization. |
| Product Contamination with Starting Materials | - Incomplete reaction. - Inefficient purification. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.[3] - Wash the organic layer with a sodium bicarbonate solution to remove unreacted cinnamic acid.[10] - Optimize the solvent system for column chromatography or recrystallization to improve separation.[8] |
| Formation of Byproducts | - High reaction temperatures leading to side reactions. - Presence of impurities in starting materials. - Use of harsh reagents like thionyl chloride can lead to unwanted side products.[4] | - Optimize the reaction temperature to find a balance between reaction rate and selectivity.[9] - Ensure the purity of starting materials before use. - Consider milder esterification methods like Steglich esterification or enzymatic synthesis to avoid harsh conditions.[3][5] |
| Difficulty in Product Crystallization | - Presence of impurities that inhibit crystal formation. - Inappropriate solvent for recrystallization. | - Purify the crude product by column chromatography before recrystallization. - Perform a solvent screen to identify the optimal solvent or solvent mixture for recrystallization. Cooling the solution to a lower temperature (0 to -10°C) may aid crystallization.[4] |
| Inconsistent Product Aroma | - Presence of residual solvents or byproducts with strong odors. | - Ensure complete removal of solvents under vacuum. - The use of N,N-dimethylaniline in some methods can lead to products with impure aromas; consider alternative methods.[4] |
Quantitative Data
Table 1: Comparison of this compound Synthesis Methods
| Method | Reactants | Catalyst/Reagent | Typical Yield | Purity | Reference(s) |
| Acyl Halide Method | Cinnamic acid, Cinnamyl alcohol | Thionyl chloride | 81.2% - 89.0% | 99.0% | [1][2] |
| Enzymatic Synthesis | Cinnamic acid, Benzyl alcohol (for Benzyl Cinnamate) | Lipase | Up to 97.7% | >98% | [5][9] |
| Wittig-type Reaction | Benzaldehydes, Phosphorane | - | High yields (up to 88% for some derivatives) | Not specified | [7] |
Experimental Protocols
Acyl Halide Method for this compound Synthesis
This two-step method involves the formation of cinnamoyl chloride followed by esterification.
Step 1: Preparation of Cinnamoyl Chloride
-
In a reaction flask equipped with a reflux condenser and a gas outlet, combine cinnamic acid and thionyl chloride (molar ratio of 1:1.2 to 1:2).[2]
-
Control the initial reaction temperature between -5°C and 40°C.[2]
-
Gradually increase the temperature to 60-70°C and maintain for 5-7 hours.[2]
-
After the reaction is complete, recover the unreacted thionyl chloride by distillation under atmospheric pressure at 70-100°C.[1]
-
Further purify the cinnamoyl chloride by vacuum distillation at 125-181°C.[2]
Step 2: Synthesis of this compound
-
In a separate flask, dissolve cinnamyl alcohol in an organic solvent.
-
Heat the solution to 30-50°C with stirring.[3]
-
Slowly add the prepared cinnamoyl chloride dropwise over 3-5 hours.[3]
-
Continue to stir the reaction mixture for an additional 3 hours.[3]
-
Remove the solvent by distillation under reduced pressure.[2]
-
Recrystallize the crude product from methanol or ethanol to obtain pure this compound.[1][2]
Enzymatic Synthesis of this compound
This method utilizes a lipase enzyme as a biocatalyst.
-
Combine cinnamic acid and cinnamyl alcohol in a suitable organic solvent.
-
Add the lipase enzyme to the mixture.
-
Maintain the reaction at a controlled temperature (e.g., 40°C) with constant stirring.[5]
-
Monitor the reaction progress over time (e.g., 27 hours).[5]
-
Upon completion, separate the enzyme from the reaction mixture by filtration.
-
Purify the product by removing the solvent and, if necessary, using column chromatography or recrystallization.
Visualizations
Caption: Workflow for this compound Synthesis via the Acyl Halide Method.
Caption: Logical Relationship for Troubleshooting this compound Synthesis.
References
- 1. CN101239910A - Method for preparing this compound - Google Patents [patents.google.com]
- 2. CN100582083C - Method for preparing this compound - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. A new approach to synthesis of benzyl cinnamate: Optimization by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 9. How to optimize the synthesis process of cinnamic derivatives? - Blog [sinoshiny.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
development of analytical methods for cinnamyl cinnamate quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of cinnamyl cinnamate. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying this compound?
A1: The most common analytical methods for the quantification of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). GC is often preferred due to the volatile nature of this compound and related fragrance compounds.[1] HPLC is also a robust method, particularly for analyzing non-volatile or thermally labile impurities.[1]
Q2: What are the potential impurities that might be encountered during the analysis of this compound?
A2: Potential impurities in this compound can include starting materials from its synthesis, such as cinnamyl alcohol and cinnamic acid.[1] Byproducts of the synthesis or degradation products may also be present.
Q3: What are typical validation parameters I should assess for my this compound quantification method?
A3: Key validation parameters to assess include linearity, specificity, accuracy, precision (repeatability and intermediate precision), Limit of Detection (LOD), and Limit of Quantitation (LOQ).[2] Robustness of the method should also be evaluated by introducing small, deliberate variations in method parameters.[2]
Troubleshooting Guides
This section provides troubleshooting for common issues that may be encountered during the HPLC and GC analysis of this compound.
HPLC Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | - Column contamination or degradation.- Inappropriate mobile phase pH.- Sample solvent incompatible with the mobile phase. | - Wash the column with a strong solvent.- Ensure the mobile phase pH is appropriate for the analyte and column.- Dissolve the sample in the mobile phase whenever possible. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition.- Inadequate column temperature control.- Pump malfunction (e.g., worn seals, check valve issues). | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a stable temperature.- Perform routine pump maintenance. |
| Baseline Noise or Drift | - Air bubbles in the detector or pump.- Contaminated mobile phase or detector cell.- Leaks in the system. | - Degas the mobile phase.- Flush the system with a clean, strong solvent.- Check all fittings for leaks. |
| Low Sensitivity | - Incorrect detection wavelength.- Sample degradation.- Low injection volume. | - Determine the optimal UV absorbance wavelength for this compound (around 278 nm for similar compounds).[3][4]- Ensure proper sample storage and handling.- Optimize the injection volume. |
GC Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Ghost Peaks | - Contamination in the injection port or column.- Carryover from a previous injection. | - Clean the injection port liner.- Bake out the column at a high temperature.- Run a blank solvent injection to check for carryover. |
| Peak Tailing | - Active sites on the column.- Column contamination. | - Use a deactivated column or a column with a different phase.- Trim the front end of the column.- Clean the injection port and replace the liner. |
| Poor Resolution | - Inappropriate temperature program.- Carrier gas flow rate is not optimal.- Column overloading. | - Optimize the oven temperature ramp rate.- Adjust the carrier gas flow rate.- Dilute the sample. |
| Loss of Sensitivity | - Contaminated detector.- Leak in the system.- Degradation of the column. | - Clean the detector according to the manufacturer's instructions.- Check for leaks using an electronic leak detector.- Replace the column. |
Experimental Protocols
HPLC Method for this compound Quantification
This protocol is a general guideline and may require optimization for specific matrices.
-
Sample Preparation:
-
Accurately weigh a known amount of the sample and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a known volume.[1][3]
-
If necessary, perform a sample cleanup procedure such as solid-phase extraction.
-
Filter the final solution through a 0.45 µm syringe filter before injection.[3]
-
-
Chromatographic Conditions (Example): [3][4]
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 278 nm
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak.
-
Construct a calibration curve by plotting the peak area against the concentration of prepared standard solutions.
-
Determine the concentration of this compound in the sample from the calibration curve.[3]
-
GC-MS Method for this compound Quantification
This protocol is a general guideline and may require optimization.
-
Sample Preparation:
-
GC-MS Conditions (Example): [1][3]
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
-
-
Data Analysis:
-
Integrate the peak area of the characteristic ions for this compound.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
Determine the concentration of this compound in the sample from the calibration curve.[3]
-
Quantitative Data Summary
The following tables summarize typical performance characteristics for analytical methods used to quantify cinnamyl esters. These values can serve as a reference for method development and validation.
Table 1: HPLC Method Performance Parameters for a Cinnamyl Ester [4]
| Parameter | Typical Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Table 2: GC-MS Method Performance Parameters for a Cinnamyl Ester [3]
| Parameter | Typical Value |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| LOD | ~0.05 µg/mL |
| LOQ | ~0.15 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Visualizations
Caption: Workflow for HPLC quantification of this compound.
Caption: Workflow for GC-MS quantification of this compound.
References
Technical Support Center: Improving the Solubility of Cinnamyl Cinnamate for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing cinnamyl cinnamate for in vitro assays. Proper dissolution is critical for obtaining accurate and reproducible experimental results.
FAQs: Understanding this compound Solubility
Q1: What are the basic physicochemical properties of this compound?
A1: this compound is an ester known for its characteristic sweet, balsamic odor.[1] Its key properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₁₆O₂ | [2][3] |
| Molecular Weight | ~264.32 g/mol | [2][4] |
| Appearance | White or colorless crystals; pale yellow liquid | [1][3][5] |
| Melting Point | 42-45 °C | [1][5] |
| Water Solubility | Insoluble | [2][3] |
| Organic Solvent Solubility | Soluble in DMSO, acetone, ethanol, ether, benzene, chloroform, dichloromethane, and oils.[1][2][3][5] |
Q2: Why is this compound poorly soluble in aqueous media like cell culture medium?
A2: this compound is a lipophilic (fat-soluble) molecule with a large, nonpolar structure. Its chemical makeup lacks the hydrogen-bonding capacity necessary to interact favorably with polar water molecules, leading to its very low solubility in aqueous solutions.[6]
Q3: In which solvents is this compound readily soluble?
A3: this compound dissolves well in a range of organic solvents.[5] For biological assays, the most common choices are dimethyl sulfoxide (DMSO) and ethanol because they are miscible with water and cell culture media at low concentrations.[5][6][7] Other solvents like acetone, ethyl acetate, and dichloromethane are also effective but are generally not used in live-cell experiments due to higher toxicity.[5]
Troubleshooting Guide: Common Solubility Issues
Q: My this compound is not dissolving or is precipitating when I add it to my cell culture medium. What should I do?
A: Direct dissolution of this compound in aqueous media will be unsuccessful. The standard and required method is to first prepare a concentrated stock solution in a suitable organic solvent and then dilute this stock into your final assay medium.
Step 1: Prepare a Concentrated Stock Solution
The first crucial step is to dissolve the compound in a 100% organic solvent. DMSO is the most common choice for cell-based assays.
Experimental Protocol: Stock Solution Preparation
-
Weigh Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or glass vial.
-
Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO (or ethanol) to achieve a high-concentration stock (e.g., 10 mM, 50 mM, or 100 mM).
-
Dissolve: Vortex the solution vigorously. If needed, gentle warming to 37°C or brief sonication in an ultrasonic bath can aid dissolution.[8] Ensure the compound is fully dissolved before proceeding.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[8]
Caption: Workflow for preparing this compound working solutions.
Step 2: Dilute the Stock Solution into the Assay Medium
Precipitation often occurs when a concentrated organic stock is diluted too rapidly into an aqueous medium.
Experimental Protocol: Preparing the Final Working Solution
-
Pre-warm Medium: Ensure your cell culture medium or buffer is at the experimental temperature (usually 37°C).
-
Serial Dilution: Do not add the stock directly to your final large volume of medium. Perform one or more intermediate dilution steps. For example, dilute the 100 mM stock 1:10 in medium to get 10 mM, then dilute that 1:100 to get 100 µM.
-
Vortex During Dilution: When adding the stock solution to the medium, vortex or pipette the medium continuously to ensure rapid mixing. This prevents the formation of localized high concentrations of the compound, which can cause it to precipitate.
-
Solvent Concentration Control: Crucially, ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is low enough to not affect the cells or experiment. This is typically below 0.5%, and often as low as 0.1%.[7] Always include a vehicle control (medium with the same final concentration of solvent) in your experimental design.
Advanced Solubility Enhancement Techniques
Q: I'm still observing precipitation at my desired concentration, or my cells are sensitive to the required solvent levels. What other methods can I try?
A: If the standard stock solution method is insufficient, several formulation strategies can be employed. These methods alter the vehicle to increase the solubility of the compound in the final aqueous solution.
| Method | Principle | Pros | Cons |
| Co-solvency | Using a mixture of water-miscible solvents (e.g., DMSO, ethanol, propylene glycol, PEG 400) to increase the solubilizing power of the vehicle.[6][9] | Simple to prepare; can significantly increase solubility.[7] | Requires careful optimization to avoid vehicle-induced toxicity. |
| Surfactants | Amphiphilic molecules (e.g., Tween® 80, Pluronic® F-68) form micelles that encapsulate the hydrophobic drug, allowing it to be dispersed in aqueous solution.[9][10] | Highly effective for very insoluble compounds. | Can have their own biological effects or cause cell lysis at higher concentrations. |
| Cyclodextrin Complexation | Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They encapsulate the drug molecule, increasing its apparent water solubility.[11][12] | Low toxicity; can significantly enhance solubility (e.g., 250-fold increase for cinnamic acid).[12] | Requires specific host-guest chemistry; may alter compound bioavailability to cells. |
Experimental Protocol: Co-Solvent System
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a co-solvent vehicle by mixing, for example, DMSO and Polyethylene Glycol 400 (PEG 400) in a 1:1 ratio.
-
Dissolve the this compound in this co-solvent vehicle.
-
Dilute this stock solution slowly into the assay medium with vigorous mixing, ensuring the final concentration of the co-solvent vehicle is non-toxic to the cells.
Biological Context: Relevant Signaling Pathways
While specific signaling pathways for this compound are not extensively detailed, the activities of related cinnamate and cinnamyl compounds provide valuable insights into potential mechanisms of action.[13][14]
Caption: Simplified NF-κB pathway and a potential point of inhibition.[13]
Caption: Activation of the Nrf2 antioxidant pathway, as seen with related molecules.[15]
References
- 1. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. This compound | C18H16O2 | CID 1550890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 122-69-0: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound (CAS 122-69-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. This compound | 122-69-0 [chemicalbook.com]
- 6. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 7. ijpbr.in [ijpbr.in]
- 8. glpbio.com [glpbio.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Study of Host-Guest Interaction and In Vitro Neuroprotective Potential of Cinnamic Acid/Randomly Methylated β-Cyclodextrin Inclusion Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Cinnamate Hybrids: A Unique Family of Compounds with Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Cinnamyl Cinnamate Synthesis Reaction Monitoring
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring the synthesis of cinnamyl cinnamate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the monitoring of this compound synthesis.
| Issue | Potential Cause | Suggested Solution |
| Thin-Layer Chromatography (TLC) Troubleshooting | ||
| No separation of spots (all components at the baseline or solvent front). | Incorrect mobile phase polarity. | If all spots are at the baseline (Rf ≈ 0), the mobile phase is not polar enough. Increase the polarity by adding more of the polar solvent (e.g., ethyl acetate). If all spots are at the solvent front (Rf ≈ 1), the mobile phase is too polar. Decrease the polarity by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Streaking of spots. | Sample is too concentrated; sample is not fully dissolved; adsorbent on the TLC plate is overloaded. | Dilute the sample before spotting. Ensure the sample is fully dissolved in the spotting solvent. Apply a smaller spot to the TLC plate. |
| Faint or invisible spots. | Sample is too dilute; compound does not visualize under UV light. | Concentrate the sample before spotting. Use a staining agent (e.g., potassium permanganate or p-anisaldehyde) to visualize the spots. |
| Gas Chromatography (GC) Troubleshooting | ||
| Broad or tailing peaks. | Active sites in the injector liner or column; column degradation; incorrect flow rate. | Use a deactivated injector liner. Trim the first few centimeters of the column. Optimize the carrier gas flow rate. |
| Ghost peaks (peaks appearing in blank runs). | Contamination of the syringe, injector, or column from a previous injection. | Rinse the syringe with a clean solvent. Bake out the injector and column at a high temperature. |
| Poor resolution between reactant and product peaks. | Inadequate separation by the column; incorrect temperature program. | Use a longer column or a column with a different stationary phase. Optimize the temperature program, potentially with a slower ramp rate. |
| High-Performance Liquid Chromatography (HPLC) Troubleshooting | ||
| Drifting baseline. | Column not equilibrated; mobile phase composition changing; detector lamp instability. | Ensure the column is fully equilibrated with the mobile phase before injection. Prepare fresh mobile phase and degas it thoroughly. Check the detector lamp's age and stability. |
| Split peaks. | Column bed is voided or channeled; partially blocked frit. | Replace the column. If the problem persists, check for blockages in the system. |
| Inconsistent retention times. | Fluctuation in mobile phase composition or flow rate; temperature changes. | Ensure accurate and consistent mobile phase preparation. Check the pump for leaks or bubbles. Use a column oven to maintain a constant temperature. |
Frequently Asked Questions (FAQs)
Q1: Which technique is best for rapid, qualitative monitoring of the reaction progress?
A1: Thin-Layer Chromatography (TLC) is the most convenient method for quick, qualitative checks on the progress of a reaction. It is a simple, cost-effective technique that can quickly show the disappearance of starting materials and the appearance of the product.[1][2]
Q2: How can I quantify the conversion of my reaction to this compound?
A2: For quantitative analysis, Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector, and High-Performance Liquid Chromatography (HPLC) with a UV detector are the preferred methods.[3][4] These techniques allow for the determination of the relative concentrations of reactants and products, enabling the calculation of reaction conversion and yield.
Q3: What are the typical by-products in this compound synthesis, and how can I detect them?
A3: Common by-products can include unreacted starting materials (cinnamic acid and cinnamyl alcohol), and in the case of Steglich esterification, N-acylurea by-products.[4][5] Chromatographic techniques like GC-MS and HPLC are effective in separating and identifying these by-products.
Q4: Can I monitor the reaction in real-time without taking samples?
A4: Yes, in-situ monitoring techniques such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can be used for real-time reaction monitoring.[6][7] These methods provide continuous data on the concentration of reactants and products without the need for manual sampling.
Q5: What should I do if my Steglich esterification reaction is not going to completion?
A5: If a Steglich esterification shows low conversion, consider the following: ensure your reagents and solvent are anhydrous, use a fresh batch of the coupling agent (e.g., DCC or EDC), and check that the catalyst (e.g., DMAP) is active.[8] You can also try increasing the reaction time or slightly elevating the temperature.[7][9]
Data Presentation: Comparison of Monitoring Techniques
The following tables summarize key quantitative data for the recommended reaction monitoring techniques.
Table 1: Thin-Layer Chromatography (TLC) Parameters
| Compound | Expected Rf Value (Hexane:Ethyl Acetate 4:1) | Visualization |
| Cinnamyl Alcohol | ~ 0.25 | UV (254 nm), p-anisaldehyde stain |
| Cinnamic Acid | ~ 0.15 | UV (254 nm), potassium permanganate stain |
| This compound | ~ 0.60 | UV (254 nm) |
Note: Rf values are approximate and can vary based on specific experimental conditions.
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Parameters
| Parameter | Value |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1 mL/min |
| Inlet Temperature | 250 °C |
| Temperature Program | Initial 100 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| MS Detector | Electron Ionization (EI) at 70 eV |
| Expected Elution Order | Cinnamyl Alcohol < Cinnamic Acid < this compound |
Table 3: High-Performance Liquid Chromatography (HPLC) Parameters
| Parameter | Value |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40) with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 278 nm |
| Expected Elution Order | Cinnamic Acid < Cinnamyl Alcohol < this compound |
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Prepare the TLC plate: Draw a faint pencil line about 1 cm from the bottom of a silica gel TLC plate.
-
Spot the plate: On the starting line, apply small spots of:
-
A solution of pure cinnamic acid (standard).
-
A solution of pure cinnamyl alcohol (standard).
-
A co-spot of both standards.
-
A small aliquot of the reaction mixture, diluted with a suitable solvent (e.g., ethyl acetate).
-
-
Develop the plate: Place the TLC plate in a developing chamber containing the mobile phase (e.g., Hexane:Ethyl Acetate 4:1). Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualize the spots: Once the solvent front is about 1 cm from the top of the plate, remove it, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm). If necessary, use a chemical stain for better visualization.
-
Analyze the results: Compare the spots from the reaction mixture to the standards. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product (this compound) indicates the progress of the reaction.
Protocol 2: Quantitative Analysis by Gas Chromatography (GC)
-
Sample preparation: At desired time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture. Quench the reaction if necessary (e.g., by adding a small amount of a weak base for an acid-catalyzed reaction). Dilute the aliquot with a suitable solvent (e.g., ethyl acetate) to a known volume in a GC vial.
-
Instrument setup: Set up the GC instrument according to the parameters outlined in Table 2.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data analysis: Identify the peaks corresponding to cinnamyl alcohol, cinnamic acid, and this compound based on their retention times (established by injecting pure standards). Integrate the peak areas to determine the relative amounts of each component. Calculate the reaction conversion based on the consumption of the limiting reactant.
Protocol 3: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
-
Sample preparation: Prepare samples as described in the GC protocol, using the HPLC mobile phase as the diluent. Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
Instrument setup: Configure the HPLC system with the parameters specified in Table 3.
-
Injection: Inject a known volume (e.g., 10 µL) of the filtered sample onto the column.
-
Data analysis: Identify the peaks for the reactants and product based on their retention times, as determined by injecting standards. Use the peak areas to quantify the concentration of each species and calculate the reaction conversion.
Visualizations
Caption: Workflow for monitoring this compound synthesis.
Caption: Troubleshooting flowchart for low reaction conversion.
References
- 1. researchgate.net [researchgate.net]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. CN101239910A - Method for preparing this compound - Google Patents [patents.google.com]
- 4. epg.science.cmu.ac.th [epg.science.cmu.ac.th]
- 5. Page loading... [guidechem.com]
- 6. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
- 7. Synthesis of (E)-cinnamyl ester derivatives via a greener Steglich esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Antimicrobial Potency of Cinnamate Esters
An Objective Guide for Researchers in Drug Development
In the ongoing search for novel antimicrobial agents, cinnamic acid and its derivatives have emerged as a promising class of compounds. Their natural occurrence, established safety profiles in various applications, and demonstrated antimicrobial properties make them attractive candidates for further investigation. This guide provides a comparative analysis of the antimicrobial activity of various cinnamate esters, offering a valuable resource for researchers and scientists in the field of drug development. The data presented herein is compiled from peer-reviewed studies, with a focus on quantitative measures of antimicrobial efficacy.
A significant body of research has demonstrated that the esterification of cinnamic acid can modulate its antimicrobial activity. The structure of the alcohol moiety plays a crucial role in determining the potency and spectrum of activity against different microorganisms. This guide will delve into the antimicrobial profiles of several key cinnamate esters, including methyl, ethyl, propyl, butyl, decyl, and benzyl cinnamate, summarizing their effectiveness against a range of pathogenic bacteria and fungi.
Comparative Antimicrobial Activity of Cinnamate Esters
The antimicrobial efficacy of various cinnamate esters has been evaluated in several studies, with the Minimum Inhibitory Concentration (MIC) being a key parameter for comparison. The MIC represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. A lower MIC value indicates a higher antimicrobial potency.
The following table summarizes the MIC values of different cinnamate esters against a selection of bacteria and fungi, as reported in a comprehensive study by de Morais et al. (2023). This study provides a standardized comparison, as all compounds were tested under the same experimental conditions.
| Compound | S. aureus (ATCC-35903) | S. epidermidis (ATCC-12228) | P. aeruginosa (ATCC-25853) | C. albicans (ATCC-76485) | C. tropicalis (ATCC-13803) | C. glabrata (ATCC-90030) |
| MIC (µM) | MIC (µM) | MIC (µM) | MIC (µM) | MIC (µM) | MIC (µM) | |
| Methyl Cinnamate | 789.19 | 789.19 | 789.19 | 789.19 | 789.19 | 1578.16 |
| Ethyl Cinnamate | 726.36 | 726.36 | 726.36 | 726.36 | 726.36 | 726.36 |
| Propyl Cinnamate | 672.83 | 672.83 | 672.83 | 672.83 | 672.83 | 672.83 |
| Butyl Cinnamate | 626.62 | 626.62 | 626.62 | 626.62 | 626.62 | 626.62 |
| Decyl Cinnamate | 550.96 | 550.96 | 550.96 | - | - | - |
| Benzyl Cinnamate | 537.81 | 537.81 | 1075.63 | 1075.63 | 2151.26 | 2151.26 |
Data sourced from de Morais et al. (2023). '-' indicates data not provided in the source.
From the data, a clear trend emerges for the antibacterial activity of straight-chain alkyl cinnamates against the tested strains: the potency increases with the length of the alkyl chain, with decyl cinnamate exhibiting the lowest MIC value. For instance, against S. aureus, the MIC decreases from 789.19 µM for methyl cinnamate to 550.96 µM for decyl cinnamate. This suggests that increased lipophilicity may enhance the passage of the compounds through the bacterial cell membrane.
Benzyl cinnamate also demonstrated notable activity against S. aureus and S. epidermidis, with an MIC of 537.81 µM, which is comparable to that of decyl cinnamate. However, its efficacy was significantly lower against the Gram-negative bacterium P. aeruginosa and the tested Candida species.
In terms of antifungal activity, butyl cinnamate was the most potent among the tested straight-chain esters against all three Candida species, with a consistent MIC of 626.62 µM. The activity of methyl and ethyl cinnamate was lower, with higher MIC values.
Experimental Protocols
The antimicrobial activity data presented above was primarily obtained using the broth microdilution method, a standardized and widely accepted technique for determining the MIC of antimicrobial agents.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The following is a generalized protocol based on the methodology described in the cited literature.
Caption: Workflow of the broth microdilution method for MIC determination.
Detailed Steps:
-
Preparation of Compounds and Media: Stock solutions of the cinnamate esters are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). The appropriate liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) is also prepared and sterilized.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared from a fresh culture. The concentration of the inoculum is adjusted to a specific cell density (typically measured as colony-forming units per milliliter, CFU/mL).
-
Serial Dilution: The antimicrobial agents are serially diluted in the 96-well microtiter plates using the broth medium to achieve a range of concentrations.
-
Inoculation: A standardized volume of the microbial inoculum is added to each well containing the diluted antimicrobial agent.
-
Controls: Positive controls (wells containing only broth and the microorganism) and negative controls (wells containing only broth) are included on each plate.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).
-
MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Potential Mechanism of Antimicrobial Action
The precise mechanisms by which cinnamates exert their antimicrobial effects are still under investigation, but several studies have shed light on their potential modes of action. For fungi, it has been suggested that some cinnamate derivatives, such as propyl and butyl cinnamate, directly interact with ergosterol in the fungal plasma membrane and with the cell wall. This interaction can disrupt membrane integrity and vital cellular processes.
For bacteria, the increased lipophilicity of longer-chain cinnamates is thought to facilitate their passage through the cell membrane, leading to various disruptive effects. These may include damage to the cell membrane, inhibition of essential enzymes, and disruption of cell division.
The following diagram illustrates a generalized potential mechanism of action for cinnamates against microbial cells.
Caption: Potential antimicrobial mechanism of action for cinnamate esters.
Conclusion
The available data clearly indicates that cinnamate esters are a versatile class of compounds with significant antimicrobial potential. The antimicrobial activity can be fine-tuned by altering the ester group, with a general trend of increased antibacterial potency with longer alkyl chains. Butyl cinnamate stands out for its broad-spectrum antifungal activity against the tested Candida species. While benzyl cinnamate shows good activity against certain Gram-positive bacteria, its spectrum of activity appears to be narrower.
For researchers in drug development, these findings highlight the potential of cinnamates as lead compounds for the development of new antimicrobial agents. Further studies are warranted to explore the structure-activity relationships in more detail, elucidate the precise mechanisms of action, and evaluate the in vivo efficacy and safety of the most promising candidates. The standardized methodologies presented in this guide provide a solid foundation for such future investigations. It is important to note that while extensive data is available for a range of cinnamates, specific comparative data for cinnamyl cinnamate in antimicrobial assays was not found in the reviewed literature.
A Comparative Guide to the Validation of HPLC and GC-MS Methods for the Analysis of Cinnamyl Cinnamate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Both HPLC and GC-MS are powerful analytical techniques suitable for the determination of cinnamyl cinnamate. The choice between the two methods will largely depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.
-
GC-MS is generally preferred for its high sensitivity and specificity, especially for volatile and semi-volatile compounds like this compound. It is an excellent choice for trace-level detection and identification.
-
HPLC offers versatility and is particularly well-suited for routine quality control applications where high-throughput analysis is required. It is a robust technique for non-volatile or thermally labile compounds, although this compound is amenable to both techniques.
Comparison of Method Performance
The following table summarizes the expected performance characteristics for validated HPLC and GC-MS methods for the analysis of this compound, based on data from analogous compounds.
| Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 |
| Limit of Detection (LOD) | ~1-10 ng/mL | ~0.1-1 ng/mL |
| Limit of Quantitation (LOQ) | ~5-30 ng/mL | ~0.5-5 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% |
| Precision (%RSD) | ≤ 2% | ≤ 2% |
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS are provided below. These protocols are based on established methods for similar analytes and should serve as a strong starting point for the validation of a method for this compound.
High-Performance Liquid Chromatography (HPLC) Method
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 278 nm
Sample Preparation:
-
Accurately weigh a suitable amount of the sample.
-
Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to achieve a concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Chromatographic Conditions:
-
Column: DB-5ms or HP-5ms capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp to 200°C at 10°C/min
-
Ramp to 280°C at 20°C/min and hold for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
Sample Preparation:
-
Accurately weigh a suitable amount of the sample.
-
Dissolve the sample in a volatile solvent, such as hexane or ethyl acetate, to achieve a concentration within the calibration range.
-
Filter the solution through a 0.22 µm syringe filter prior to injection.
Method Validation Workflow
The validation of an analytical method is crucial to ensure its suitability for its intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method according to the International Council for Harmonisation (ICH) guidelines.
Caption: A typical workflow for analytical method validation.
Signaling Pathway of Method Selection
The decision to use either HPLC or GC-MS for the analysis of this compound can be guided by a logical pathway that considers the analytical requirements and sample characteristics.
Caption: Decision pathway for selecting an analytical method.
A Comparative Analysis of the Bioactivity of Cinnamyl Cinnamate and Cinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of natural compounds with therapeutic potential, cinnamic acid and its derivatives have garnered significant attention. This guide provides a comparative overview of the bioactivity of cinnamyl cinnamate and its parent compound, cinnamic acid. While extensive research has elucidated the biological activities of cinnamic acid, data on this compound remains comparatively scarce. This document aims to synthesize the available experimental data for cinnamic acid and contextualize the potential bioactivities of this compound based on existing literature on related cinnamate esters.
Chemical Structures
To visually differentiate the two compounds, their chemical structures are presented below.
Caption: Molecular structures of Cinnamic Acid and this compound.
Antioxidant Activity
The antioxidant capacity of cinnamic acid has been evaluated in numerous studies, primarily using DPPH and ABTS radical scavenging assays. In contrast, experimental data on the antioxidant activity of this compound is limited, with some in silico studies suggesting potential activity. The esterification of cinnamic acid to form derivatives like ethyl cinnamate has been shown to enhance antioxidant activity, a phenomenon attributed to increased lipophilicity which may allow for better interaction with cellular membranes.[1]
One study reported that both cinnamic acid and its acetylated derivative, cinnamyl acetate, demonstrated significant antioxidant activity, with the derivative being slightly more active.[2][3] Another study found that ethyl cinnamate and cinnamyl alcohol exhibited moderate to poor antioxidant activity, respectively, with ethyl cinnamate being more potent than cinnamic acid.[1] In silico analysis has suggested that this compound possesses antioxidant potential. However, experimental validation of this is still required.
| Compound | Assay | IC50 Value | Reference |
| Cinnamic Acid | DPPH | 1.2 µg/mL | [1] |
| Cinnamic Acid | DPPH | 76.46 µg/mL | [4] |
| Cinnamic Acid | mSOD | 36 µg/mL | [4] |
| Cinnamic Acid | DPPH | 0.18 µg/mL | [2][3] |
| Cinnamyl Acetate | DPPH | 0.16 µg/mL | [2][3] |
| Ethyl Cinnamate | DPPH | 0.64 µg/mL | [1] |
| Cinnamyl Alcohol | DPPH | 0.84 µg/mL | [1] |
Table 1: Antioxidant Activity of Cinnamic Acid and its Derivatives. IC50 values represent the concentration required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.
Anti-inflammatory Activity
Cinnamic acid and its derivatives have been investigated for their anti-inflammatory properties, primarily through their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of inflammation. Studies have shown that cinnamic acid itself has modest anti-inflammatory effects. However, certain derivatives have demonstrated significant inhibitory activity against these enzymes. For instance, some synthetic cinnamic acid derivatives have been identified as effective and selective COX-2 inhibitors.[5]
| Compound | Assay | Target | IC50 Value | Reference |
| Cinnamic Acid Derivative 9 | COX-2 Inhibition | COX-2 | 3.0 ± 0.3 µM | [5] |
| Cinnamic Acid Derivative 10 | COX-2 Inhibition | COX-2 | 2.4 ± 0.6 µM | [5] |
| Cinnamic Acid Derivative 23 | COX-2 Inhibition | COX-2 | 1.09 ± 0.09 µM | [5] |
Table 2: Anti-inflammatory Activity of Cinnamic Acid Derivatives. IC50 values represent the concentration required for 50% inhibition of the enzyme activity.
Antimicrobial Activity
The antimicrobial properties of cinnamic acid and its derivatives have been widely studied against a range of bacteria and fungi. Cinnamic acid generally exhibits weak to moderate antibacterial activity, with higher efficacy against fungi.[7] Esterification of cinnamic acid has been shown to significantly enhance its antimicrobial potential. For instance, studies on various cinnamate esters have reported lower Minimum Inhibitory Concentrations (MIC) compared to cinnamic acid, indicating greater potency.[8][9] This increased activity is often attributed to the increased lipophilicity of the esters, facilitating their passage through microbial cell membranes.
While specific MIC values for this compound are not available in the reviewed literature, the general trend observed with other esters suggests that it would likely possess greater antimicrobial activity than cinnamic acid.
| Compound | Microorganism | MIC Value | Reference |
| Cinnamic Acid | E. coli | > 5 mM | [7] |
| Cinnamic Acid | S. aureus | > 5 mM | [7] |
| Cinnamic Acid | M. tuberculosis H37Rv | 270–675 µM | [10] |
| Cinnamic Acid | A. niger | 2.04 µM | [11] |
| Cinnamic Acid | C. albicans | 2.04 µM | [11] |
| Methyl Cinnamate | E. coli | > 4 mg/mL | [12] |
| Methyl Cinnamate | S. aureus | > 4 mg/mL | [12] |
| Butyl Cinnamate | C. albicans | 626.62 µM | [8] |
| Benzyl Cinnamate | S. aureus ATCC-35903 | 537.81 µM | [8] |
| Benzyl Cinnamate | S. epidermidis ATCC-12228 | 537.81 µM | [8] |
Table 3: Antimicrobial Activity of Cinnamic Acid and its Derivatives. MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.
Anticancer Activity
Cinnamic acid has demonstrated cytotoxic effects against various cancer cell lines, inducing cytostasis and reversing malignant properties.[13] The IC50 values for cinnamic acid against different cancer cell lines typically fall within the millimolar range.[13][14] Research into cinnamic acid derivatives has revealed that structural modifications can lead to significantly enhanced anticancer potency, with some derivatives exhibiting IC50 values in the micromolar and even nanomolar range.[15][16]
Although specific experimental data on the anticancer activity of this compound is lacking, a study on the synthesis and biological evaluation of cinnamyl compounds as potent antitumor agents suggests that this class of compounds is of interest.[17] Given the trend of increased potency with other derivatives, it is plausible that this compound could exhibit notable anticancer activity.
| Compound | Cell Line | IC50 Value | Reference |
| Cinnamic Acid | Glioblastoma, Melanoma, Prostate, Lung Carcinoma | 1 - 4.5 mM | [13] |
| Cinnamic Acid | HT-144 (Melanoma) | 2.4 mM | [14] |
| Cinnamic Acid Derivative 59e | A549 (Lung) | 0.04 µM | [15] |
| Cinnamic Acid Derivative 59e | HeLa (Cervical) | 0.004 µM | [15] |
| Cinnamic Acid Derivative 59g | HeLa (Cervical) | 0.033 µM | [15] |
| Cinnamic Acid Derivative 5 | A-549 (Lung) | 10.36 µM | [16] |
Table 4: Anticancer Activity of Cinnamic Acid and its Derivatives. IC50 values represent the concentration required to inhibit the growth of 50% of the cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
General Experimental Workflow for Bioactivity Screening
The following diagram illustrates a typical workflow for screening the bioactivity of chemical compounds.
Caption: A generalized workflow for in vitro bioactivity screening.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve the test compound (cinnamic acid or this compound) in a suitable solvent to prepare a stock solution. Prepare a series of dilutions from the stock solution.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. A control well should contain 100 µL of DPPH solution and 100 µL of the solvent.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the sample concentrations.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, leading to a loss of color that is measured spectrophotometrically.
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
Working Solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of dilutions of the test compound.
-
Reaction Mixture: Add 1.0 mL of the ABTS•+ working solution to 10 µL of each sample dilution.
-
Incubation: Incubate the mixture at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation and IC50 Determination: The calculation and IC50 determination are performed similarly to the DPPH assay.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Preparation of Test Compound Dilutions: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Anticancer Activity
Principle: This colorimetric assay measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation of Cell Viability and IC50: Cell viability is expressed as a percentage of the untreated control. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays
Principle: These assays measure the ability of a compound to inhibit the enzymatic activity of COX-1, COX-2, or LOX, which are involved in the synthesis of prostaglandins and leukotrienes, respectively.
Protocol (General):
-
Enzyme and Substrate Preparation: Prepare solutions of the purified enzyme (e.g., ovine COX-1, human recombinant COX-2, or soybean LOX) and its specific substrate (e.g., arachidonic acid).
-
Inhibitor Preparation: Prepare various concentrations of the test compound.
-
Reaction Mixture: In a suitable buffer, combine the enzyme, the test compound (or vehicle control), and a cofactor if required.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.
-
Measurement of Product Formation: The formation of the product (e.g., prostaglandin E2 for COX, or leukotrienes for LOX) is measured over time using various methods such as spectrophotometry, fluorometry, or enzyme immunoassay (EIA).
-
Calculation of Inhibition and IC50: The percentage of enzyme inhibition is calculated by comparing the rate of product formation in the presence and absence of the inhibitor. The IC50 value is determined from the dose-response curve.
Signaling Pathways in Inflammation and Cancer
The anti-inflammatory and anticancer effects of cinnamic acid derivatives are often mediated through their interaction with specific cellular signaling pathways. The NF-κB pathway is a critical regulator of inflammation and cell survival.
Caption: Overview of the NF-κB signaling pathway.
Conclusion
The available evidence strongly supports the diverse bioactivity of cinnamic acid, with demonstrated antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. While experimental data for this compound is currently limited, the consistent trend of enhanced bioactivity observed in other cinnamate esters suggests that this compound is a promising candidate for further investigation. The esterification of cinnamic acid generally leads to increased lipophilicity, which may enhance the compound's ability to cross biological membranes and interact with intracellular targets.
Future research should focus on the systematic evaluation of this compound's bioactivity using standardized in vitro and in vivo models. Direct comparative studies with cinnamic acid are essential to definitively quantify the impact of esterification with cinnamyl alcohol on its therapeutic potential. Such studies will be invaluable for drug development professionals seeking to leverage the pharmacological properties of this class of natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. biomedres.us [biomedres.us]
- 3. biomedres.us [biomedres.us]
- 4. Density Functional Theory, Molecular Docking Study, and In Vitro Antioxidant Activity of Cinnamic Acid Isolated From Piper betle Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New phenolic cinnamic acid derivatives as selective COX-2 inhibitors. Design, synthesis, biological activity and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.aip.org [pubs.aip.org]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. Cinnamic acid: a natural product with potential use in cancer intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. biointerfaceresearch.com [biointerfaceresearch.com]
- 17. Synthesis and biological evaluation of cinnamyl compounds as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticancer Activity of Cinnamyl Esters
For Researchers, Scientists, and Drug Development Professionals
Cinnamyl esters, a class of naturally derived and synthetic compounds, have garnered significant attention in oncological research for their potential as anticancer agents. Exhibiting a range of cytotoxic and modulatory effects on cancer cells, these compounds offer a promising avenue for the development of novel therapeutics. This guide provides an objective comparison of the anticancer performance of various cinnamyl esters, supported by experimental data, detailed methodologies, and visualizations of key molecular pathways.
Data Presentation: Comparative Cytotoxicity of Cinnamyl Esters
The in vitro anticancer activity of cinnamyl esters is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values for several cinnamyl esters across various human cancer cell lines. A lower IC50 value indicates greater potency.
Table 1: Cytotoxicity of Methoxylated Cinnamic Acid Esters and Related Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| (E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylate (4m) | A549 (Lung) | Not specified, but identified as lead | --INVALID-LINK-- |
| (E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylate (4m) | SK-MEL-147 (Melanoma) | Not specified, but identified as lead | --INVALID-LINK-- |
| 3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylate (12) | HCT-116 (Colon) | 16.2 | --INVALID-LINK-- |
| 3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylate (12) | PC3 (Prostate) | Potent | --INVALID-LINK-- |
| 3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylate (12) | SNB-19 (Astrocytoma) | Potent | --INVALID-LINK-- |
Table 2: Cytotoxicity of Cinnamic Acid Phenethyl Esters (CAPE) and Analogs
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Caffeic Acid Phenethyl Ester (CAPE) | SK-MEL-28 (Melanoma) | 15 | --INVALID-LINK-- |
| Phenethyl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | Ca9-22 (Oral Squamous Cell Carcinoma) | 23.5 | --INVALID-LINK-- |
| Phenethyl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | HSC-2 (Oral Squamous Cell Carcinoma) | 25.1 | --INVALID-LINK-- |
| Phenethyl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | HSC-3 (Oral Squamous Cell Carcinoma) | 8.5 | --INVALID-LINK-- |
Table 3: Cytotoxicity of Other Cinnamyl Ester Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Cinnamic acid metronidazole ester derivative (3h) | MCF-7 (Breast) | Good antiproliferative activity (specific IC50 not given) | --INVALID-LINK-- |
| (E)-N-benzyl-N-(2-(cyclohexylamino)-2-oxoethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (3e) | U87MG (Glioblastoma) | Cytotoxicity at 25 µg/mL | --INVALID-LINK-- |
| (E)-N-benzyl-N-(2-(cyclohexylamino)-2-oxoethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (3e) | SHSY-5Y (Neuroblastoma) | Cytotoxicity at 25 µg/mL | --INVALID-LINK-- |
Key Signaling Pathways Modulated by Cinnamyl Esters
Cinnamyl esters exert their anticancer effects by modulating several critical signaling pathways that regulate cell proliferation, survival, and apoptosis. Two of the most well-documented pathways are the MAPK/ERK pathway and the intrinsic apoptosis pathway.
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that controls cell growth and division.[1] In many cancers, this pathway is hyperactivated, leading to uncontrolled proliferation. Certain cinnamyl esters have been shown to inhibit this pathway by reducing the phosphorylation of ERK, thereby impeding cancer cell proliferation.[1]
Figure 1: Inhibition of the MAPK/ERK signaling pathway by cinnamyl esters.
The intrinsic apoptosis pathway, also known as the mitochondrial pathway, is a primary mechanism of programmed cell death. It is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. Pro-apoptotic proteins like Bax promote the release of cytochrome c from the mitochondria, which in turn activates caspases, the executioners of apoptosis. Cinnamyl esters can induce apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins like Bcl-2.[2]
Figure 2: Induction of the intrinsic apoptosis pathway by cinnamyl esters.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the cytotoxic and mechanistic studies of cinnamyl esters, detailed experimental protocols are essential. Below are the methodologies for the key experiments cited in this guide.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Experimental Workflow:
Figure 3: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the cinnamyl esters in culture medium. After the 24-hour incubation, replace the old medium with 100 µL of fresh medium containing the desired concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the treated plates for an additional 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle:
-
Annexin V: A protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, characteristic of late apoptotic and necrotic cells.
Experimental Workflow:
Figure 4: Workflow for the Annexin V/PI apoptosis assay.
Detailed Protocol:
-
Cell Treatment: Culture cells in 6-well plates and treat them with the desired concentrations of cinnamyl esters for a specified period.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protein Expression Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample and is crucial for studying the modulation of signaling pathways.
Detailed Protocol:
-
Protein Extraction: After treatment with cinnamyl esters, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-ERK, total-ERK, Bcl-2, Bax, Caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes with TBST, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the expression of the target proteins to the loading control.
Conclusion
Cinnamyl esters represent a diverse and promising class of compounds with significant anticancer potential. Their ability to induce cytotoxicity in a range of cancer cell lines, often at micromolar concentrations, highlights their potency. Mechanistically, these compounds exert their effects through the modulation of key signaling pathways, such as the MAPK/ERK and intrinsic apoptosis pathways, leading to decreased cell proliferation and increased programmed cell death. The provided experimental protocols offer a standardized framework for the continued investigation and comparison of novel cinnamyl ester derivatives. Further research, including in vivo studies and the exploration of structure-activity relationships, is warranted to fully elucidate the therapeutic potential of these compounds in the fight against cancer.
References
Unveiling the Potential of Cinnamic Acid Derivatives in Combination Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance necessitates innovative strategies to enhance the efficacy of existing antimicrobial agents. This guide provides an objective comparison of the synergistic and additive effects of cinnamic acid derivatives when combined with known antibiotics, supported by available experimental data. While research on cinnamyl cinnamate specifically is limited, studies on related cinnamic acid amides and esters offer valuable insights into their potential as adjunctive therapies. This document summarizes key findings, details experimental methodologies, and visualizes the underlying mechanisms and workflows.
Additive Effects of a Synthetic Cinnamide with Amoxicillin against Staphylococcus aureus
A study by de Morais et al. investigated the combined effect of a synthetic cinnamide, 4-isopropylbenzylcinnamide, with amoxicillin against Staphylococcus aureus. The study concluded an additive effect, as determined by the Fractional Inhibitory Concentration Index (FICI).[1]
Quantitative Data Summary
The interaction between 4-isopropylbenzylcinnamide and amoxicillin was quantified using the checkerboard broth microdilution method. The Minimum Inhibitory Concentrations (MICs) of the individual compounds and their combination are presented below.
| Compound | Organism | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interaction |
| 4-isopropylbenzylcinnamide | Staphylococcus aureus | 128.0[1] | 64.0[1] | 0.53 | Additive[1] |
| Amoxicillin | Staphylococcus aureus | 0.015[1] | 0.0005[1] |
The Fractional Inhibitory Concentration Index (FICI) was calculated as follows: (MIC of 4-isopropylbenzylcinnamide in combination / MIC of 4-isopropylbenzylcinnamide alone) + (MIC of amoxicillin in combination / MIC of amoxicillin alone). An FICI between 0.5 and 1.0 is considered an additive effect.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for the key experiments cited in synergistic studies of antimicrobial compounds.
Checkerboard Broth Microdilution Assay
This method is widely used to assess the in vitro interaction between two antimicrobial agents.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of two compounds alone and in combination to calculate the Fractional Inhibitory Concentration Index (FICI).
Procedure:
-
Preparation of Antimicrobial Solutions: Stock solutions of each test compound and the antibiotic are prepared and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Plate Setup: A 96-well microtiter plate is used. Along the x-axis, serial dilutions of compound A are added. Along the y-axis, serial dilutions of compound B are added. This creates a matrix of wells with varying concentrations of both agents.
-
Inoculum Preparation: The test organism (e.g., S. aureus) is cultured to a specific density, typically a 0.5 McFarland standard, and then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Data Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent(s) that completely inhibits visible growth. The FICI is then calculated to determine synergy (≤0.5), additivity (>0.5 to ≤1), indifference (>1 to <4), or antagonism (≥4).
Time-Kill Assay
This dynamic assay confirms synergistic interactions by measuring the rate of bacterial killing over time.
Objective: To assess the bactericidal or bacteriostatic effect of antimicrobial combinations over a 24-hour period.
Procedure:
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 5 x 10^5 to 5 x 10^6 CFU/mL) is prepared in a suitable broth medium.
-
Exposure: The bacterial culture is exposed to the antimicrobial agents alone and in combination at specific concentrations (often based on their MICs, e.g., 0.5x MIC, 1x MIC). A growth control (no antimicrobial) is also included.
-
Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 6, 8, 24 hours).
-
Quantification: Serial dilutions of the samples are plated, and the number of viable colonies (CFU/mL) is determined after incubation.
-
Data Analysis: The change in log10 CFU/mL over time is plotted for each combination. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point.
Proposed Mechanism of Action: Inhibition of Fatty Acid Synthesis
Molecular docking studies have suggested a potential mechanism for the antibacterial activity of certain cinnamides. For 4-isopropylbenzylcinnamide, a likely target in S. aureus is saFABH, an enzyme crucial for the initiation of the fatty acid synthesis II (FAS-II) pathway.[1] By inhibiting this enzyme, the compound disrupts the production of essential fatty acids required for bacterial membrane synthesis, leading to growth inhibition.
Conclusion
The available evidence suggests that synthetic derivatives of cinnamic acid, such as 4-isopropylbenzylcinnamide, can exhibit additive effects with conventional antibiotics like amoxicillin. While true synergy (FICI ≤ 0.5) was not observed in this specific case, an additive effect still represents a beneficial interaction, potentially allowing for lower effective doses of antibiotics and mitigating the development of resistance. The proposed mechanism of action through the inhibition of the bacterial fatty acid synthesis pathway presents a promising avenue for the development of new antibacterial agents. Further research, including in vivo studies and exploration of other cinnamic acid derivatives, is warranted to fully elucidate the therapeutic potential of these compounds in combination therapies.
References
A Comparative Guide to the Synthesis of Cinnamyl Cinnamate: Established Protocols and Novel Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established and emerging synthetic protocols for cinnamyl cinnamate, a valuable ester with applications in the fragrance, flavor, and pharmaceutical industries. Cinnamic acid and its derivatives are known for a wide range of biological activities, including antifungal, antimicrobial, antioxidant, and anticancer properties.[1] The synthesis of this compound is primarily achieved through esterification, with various methods offering different advantages in terms of yield, reaction conditions, and environmental impact. This document presents quantitative data, detailed experimental protocols, and visual workflows to assist researchers in selecting the most suitable synthetic strategy for their specific needs.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes the key quantitative parameters for the primary methods of preparing this compound, allowing for a direct comparison of their efficiency and reaction conditions.
| Synthesis Protocol | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Reported Yield (%) |
| Acyl Halide Method | Cinnamic acid, Thionyl chloride, Cinnamyl alcohol | Organic Solvent (e.g., N,N-dimethylaniline) | 30-50 | 6-8 hours | ~81-89 |
| Steglich Esterification (DCC) | Cinnamic acid, Cinnamyl alcohol, DCC, DMAP | Dichloromethane (DCM) | Room Temperature | 1.5 hours | Up to 98 |
| Greener Steglich Esterification (EDC) | (E)-Cinnamic acid, Cinnamyl alcohol, EDC, DMAP | Acetonitrile | 40-45 | 45 minutes | Average of 70 |
| Transesterification | Methyl cinnamate, Cinnamyl alcohol, Potassium carbonate | Not specified (Methanol is evaporated) | Not specified | Shorter reaction time | High conversion |
| Enzymatic Synthesis | Cinnamic acid, Cinnamyl alcohol, Immobilized lipase | Isooctane | 40 | 27 hours | >90 |
| Wittig-Type Reaction | Benzaldehyde, Phosphorane | Not specified | Not specified | Not specified | High |
Experimental Protocols
Acyl Halide Method
This traditional method involves the conversion of cinnamic acid to the more reactive cinnamoyl chloride, which then reacts with cinnamyl alcohol.
Materials:
-
Cinnamic acid
-
Thionyl chloride
-
Cinnamyl alcohol
-
Organic solvent (e.g., N,N-dimethylaniline)
-
Methanol or ethanol (for recrystallization)
Procedure:
-
Cinnamic acid is reacted with thionyl chloride to prepare cinnamoyl chloride. The reaction is typically heated, and excess thionyl chloride is removed by distillation.[2][3]
-
In a separate flask, cinnamyl alcohol is dissolved in an organic solvent.
-
The prepared cinnamoyl chloride is slowly added to the cinnamyl alcohol solution while stirring, and the mixture is heated to 30-50°C for 3-5 hours.[1]
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization from methanol or ethanol to yield this compound.[2][3]
Steglich Esterification using DCC
This method utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the esterification under mild conditions.
Materials:
-
Cinnamic acid
-
Cinnamyl alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve cinnamic acid and a catalytic amount of DMAP in anhydrous DCM in a round-bottom flask.[1]
-
In a separate flask, prepare a solution of cinnamyl alcohol in anhydrous DCM and a solution of DCC in anhydrous DCM.
-
Under an inert atmosphere, add the cinnamyl alcohol solution to the cinnamic acid solution.
-
Slowly add the DCC solution to the reaction mixture with stirring.
-
Allow the reaction to stir at room temperature for approximately 1.5 hours. The progress can be monitored by Thin Layer Chromatography (TLC).[1]
-
A white precipitate of dicyclohexylurea (DCU) will form upon completion.
-
Filter the mixture to remove the DCU and wash with DCM.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.[1]
Greener Steglich Esterification using EDC
This modified protocol employs the water-soluble carbodiimide 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a greener solvent, acetonitrile.[4]
Materials:
-
(E)-Cinnamic acid
-
Cinnamyl alcohol
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Acetonitrile
-
Ethyl acetate
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a round-bottom flask, combine (E)-cinnamic acid, DMAP, and EDC.[1]
-
Add acetonitrile and cinnamyl alcohol to the mixture.
-
Heat the reaction mixture to 40-45°C and stir for 45 minutes.[4]
-
After the reaction is complete, remove the acetonitrile using a rotary evaporator.
-
Dissolve the crude solid in ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified this compound.[1]
Visualizing Synthesis Pathways and Protocol Selection
The following diagrams, generated using Graphviz, illustrate the synthetic landscape for this compound and provide a logical workflow for selecting an appropriate protocol.
Caption: Synthetic pathways to this compound.
Caption: Workflow for selecting a synthesis protocol.
References
comparative molecular docking studies of cinnamyl cinnamate analogs
A comprehensive analysis of comparative molecular docking studies on cinnamyl cinnamate and its analogs reveals significant potential for these compounds as inhibitors of various enzymes implicated in a range of diseases. This guide synthesizes findings from multiple studies, presenting comparative binding affinities and detailing the methodologies employed to facilitate further research and drug development.
Comparative Molecular Docking Data
The inhibitory potential of this compound and its analogs has been evaluated against several protein targets. The binding affinity, typically represented by the Gibbs free energy (ΔG) in kcal/mol, indicates the strength of the interaction between the ligand (this compound analog) and the target protein. A more negative ΔG value suggests a stronger binding affinity.
| Compound | Target Receptor | Binding Affinity (ΔG, kcal/mol) | Reference |
| This compound | Cytochrome P450 (CP450) | -8.63 | [1] |
| Lipoxygenase (LO) | -7.45 | [1] | |
| Nitric Oxide Synthase (NO) | -8.66 | [1] | |
| Phenyl Cinnamate | Cytochrome P450 (CP450) | -7.54 | [1] |
| Lipoxygenase (LO) | -6.86 | [1] | |
| Nitric Oxide Synthase (NO) | -8.61 | [1] | |
| Butyl Cinnamate | Nitric Oxide Synthase (NO) | -7.28 | [1] |
| Allyl Cinnamate | Nitric Oxide Synthase (NO) | -6.8 | [1] |
| Ethyl Cinnamate | Nitric Oxide Synthase (NO) | -6.72 | [1] |
| Methyl Cinnamate | Nitric Oxide Synthase (NO) | -6.32 | [1] |
| Cynarin | Matrix Metalloproteinase-9 (MMP-9) | -14.68 | [2] |
| Chlorogenic Acid | Matrix Metalloproteinase-9 (MMP-9) | -12.62 | [2] |
| Rosmarinic Acid | Matrix Metalloproteinase-9 (MMP-9) | -11.85 | [2] |
Experimental Protocols
The methodologies employed in the cited studies for molecular docking simulations are crucial for understanding and reproducing the results. While specific parameters may vary, a general workflow is often followed.
General Molecular Docking Protocol:
A common approach for performing molecular docking studies with cinnamic acid derivatives involves the use of software like AutoDock.[2][3]
-
Protein and Ligand Preparation:
-
The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank.
-
Water molecules and any existing ligands are typically removed from the protein structure.
-
Polar hydrogen atoms are added to the protein.
-
The 3D structures of the this compound analogs (ligands) are generated and optimized for their energy.
-
-
Grid Box Generation:
-
A grid box is defined around the active site of the target protein to specify the search space for the docking simulation.
-
-
Docking Simulation:
-
Analysis of Results:
-
The binding energies and the interactions (e.g., hydrogen bonds) between the ligand and the protein are analyzed to understand the binding mode.
-
Visualization of the docked poses is often done using software like PyMOL.[4]
-
In Vitro Validation:
In some cases, the computational results are supported by in vitro experiments, such as cytotoxicity assays, to correlate the predicted binding affinities with actual biological activity. For instance, the MTT assay has been used to evaluate the cytotoxic effects of cinnamic acid derivatives on cancer cell lines.[4]
Visualizing the Research Workflow
The following diagrams illustrate the typical workflow of a comparative molecular docking study and a simplified signaling pathway that could be investigated.
References
- 1. Density Functional Theory, Molecular Docking Study, and In Vitro Antioxidant Activity of Cinnamic Acid Isolated From Piper betle Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cinnamic acid derivatives as potential matrix metalloproteinase-9 inhibitors: molecular docking and dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of Cinnamic Acid Derivatives and Molecular Docking Toward Human-Neutral α-Glucosidase by Using Homology Modeling – Oriental Journal of Chemistry [orientjchem.org]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
Safety Operating Guide
Proper Disposal of Cinnamyl Cinnamate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of cinnamyl cinnamate, a common fragrance and flavoring agent. Adherence to these guidelines will help mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes wearing suitable protective clothing, chemical-impermeable gloves, and tightly fitting safety goggles with side-shields[1]. Ensure adequate ventilation in the handling area to avoid the formation of dust and aerosols[1]. In case of accidental contact, wash skin thoroughly with soap and water, and for eye contact, rinse cautiously with water for at least 15 minutes[2].
Spill Management
In the event of a spill, prevent further leakage if it is safe to do so and avoid allowing the chemical to enter drains or the environment[1][2]. Eliminate all potential ignition sources as a precautionary measure[1][3]. For containment and cleanup, use an inert absorbent material such as dry clay, sand, or diatomaceous earth[3][4]. The collected material should be placed in suitable, closed containers for disposal and the spill area should be ventilated[1][3].
Step-by-Step Disposal Procedures
The primary recommended methods for the disposal of this compound are through a licensed chemical destruction plant or by controlled incineration[1]. It is imperative not to discharge this compound into sewer systems or allow it to contaminate water, foodstuffs, or soil[1].
For Unused or Waste this compound:
-
Containment: Place the waste this compound in a suitable, sealed, and properly labeled container.
-
Licensed Disposal: Arrange for the material to be transported to a licensed chemical destruction facility. This ensures that the compound is disposed of in an environmentally responsible manner and in accordance with regulations.
-
Incineration: Alternatively, controlled incineration with flue gas scrubbing is an acceptable method of disposal[1]. This process should only be carried out in a facility equipped to handle chemical waste.
For Contaminated Materials and Packaging:
-
Decontamination of Reusable Containers: Containers can be triple-rinsed with an appropriate solvent (or an equivalent method) and then offered for recycling or reconditioning[1].
-
Disposal of Non-Reusable Packaging: If recycling is not an option, the packaging should be punctured to render it unusable for other purposes. It can then be disposed of in a sanitary landfill[1].
-
Incineration of Combustible Packaging: For packaging materials that are combustible, controlled incineration with flue gas scrubbing is a viable disposal option[1].
Summary of Disposal Options
| Waste Type | Recommended Disposal Method | Key Considerations |
| This compound | Licensed chemical destruction plant or controlled incineration with flue gas scrubbing[1]. | Do not discharge to sewer systems or contaminate the environment[1]. Must comply with local, regional, and national regulations. |
| Contaminated Packaging | Triple-rinse and recycle/recondition, or puncture and dispose of in a sanitary landfill. Combustible packaging may be incinerated[1]. | Ensure containers are thoroughly decontaminated before recycling. Puncture packaging to prevent reuse. |
| Spill Residue | Collect with inert absorbent material and place in a sealed container for disposal as chemical waste[3][4]. | Avoid creating dust. Use spark-proof tools if a flammable solvent is used for cleanup[1]. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste in a laboratory setting.
While some sources indicate that this compound is not classified as a hazardous substance, it is crucial to handle it with care due to potential environmental toxicity, as it is noted to be very toxic to aquatic life with long-lasting effects[3][4]. Always consult your institution's specific safety guidelines and local regulations before proceeding with any chemical disposal.
References
Comprehensive Safety Protocol: Handling Cinnamyl Cinnamate in a Laboratory Setting
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Cinnamyl cinnamate, a common fragrance and flavoring agent. Adherence to these protocols will minimize risks and ensure safe operational conduct and disposal.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE to prevent exposure.
| Protection Type | Recommended Equipment | Specifications & Best Practices |
| Eye/Face Protection | Safety glasses with side shields or goggles. | Should meet ANSI Z.87.1 1989 standard. A face shield may be necessary for large quantities or when there is a splash hazard.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., Neoprene, Nitrile) and a lab coat. | Inspect gloves for integrity before each use.[1] A lab coat should be worn to protect the skin and clothing.[2] For significant exposure risk, consider a liquid-impermeable or splash-resistant suit.[2] |
| Respiratory Protection | Generally not required with adequate ventilation. | In cases of insufficient ventilation or potential for aerosol generation, a NIOSH-approved air-purifying respirator should be used.[2][3] |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Shoes should cover the entire foot. Neoprene boots with resistant uppers and soles are recommended for spill response.[2] |
Operational and Disposal Plans
Handling Protocols:
-
Ventilation: Always handle this compound in a well-ventilated area.[4] Good general ventilation is typically sufficient, but local exhaust ventilation may be necessary for larger quantities or when heating the substance.[2]
-
Hygiene: Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly with soap and water after handling and before leaving the work area.[2]
-
Ignition Sources: Keep away from heat and all sources of ignition.[2] Use non-sparking tools when handling the material.[4]
Storage Protocols:
-
Container: Store in the original, tightly sealed container.[5][6]
-
Conditions: Keep in a cool, dry, and well-ventilated place, away from light, heat, and air.[2][5] The recommended maximum storage temperature is 25°C.[2]
-
Labeling: If transferring the substance to a new container, ensure it is properly labeled.[2]
Disposal Protocols:
-
Waste Disposal: Dispose of this compound and its container in accordance with local, regional, and national regulations.[7] It may be classified as hazardous waste.[7]
-
Methods: Options for disposal include a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[4]
-
Environmental Precautions: Do not allow the chemical to enter drains, sewers, or waterways, as it is very toxic to aquatic life with long-lasting effects.[4][7]
Emergency Procedures
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3][4]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If irritation persists, consult a doctor.[4]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4]
Spill Response Workflow:
In the event of a spill, a structured and immediate response is critical to contain the substance and prevent exposure. The following diagram outlines the logical workflow for managing a this compound spill.
Caption: Workflow for this compound Spill Response.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
